molecular formula C7H18Cl2N2 B13900884 1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride

1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride

Katalognummer: B13900884
Molekulargewicht: 201.13 g/mol
InChI-Schlüssel: HSKVPMOQCOUOFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2 and its molecular weight is 201.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H18Cl2N2

Molekulargewicht

201.13 g/mol

IUPAC-Name

1-[(dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)6-7(8)4-3-5-7;;/h3-6,8H2,1-2H3;2*1H

InChI-Schlüssel

HSKVPMOQCOUOFZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1(CCC1)N.Cl.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Pharmacological Profiling and Mechanism of Action of 1-[(Dimethylamino)methyl]cyclobutanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride (hereafter referred to as DMMC ) is a highly specialized, rigid diamine building block utilized in advanced medicinal chemistry. Characterized by a highly strained cyclobutane core, a primary amine, and a tertiary dimethylaminomethyl extension, DMMC serves as a critical pharmacophore for central nervous system (CNS) drug discovery.

This whitepaper provides an in-depth technical analysis of DMMC’s mechanism of action. By extrapolating from the well-documented behavior of the 1-aminocyclobutane class, we dissect its dual-target potential: modulation of the N-methyl-D-aspartate receptor (NMDAR) and the inhibition of monoamine transporters (MATs) .

Structural Pharmacology & Target Rationale

The pharmacological utility of DMMC is fundamentally driven by its rigid carbocyclic core. The cyclobutane ring introduces significant steric strain, restricting the conformational flexibility of the attached amine groups.

In related compounds like 1-aminocyclobutane-1-carboxylic acid (ACBC), this rigidity is critical for locking the molecule into a conformation that mimics the partially folded state of endogenous ligands[1]. For DMMC, the sp3 -hybridized cyclobutane core fixes the dihedral angle between the primary amine and the dimethylaminomethyl group. This precise spatial arrangement reduces the entropic penalty upon binding to target receptors, enhancing binding affinity and dictating receptor subtype selectivity[2]. Furthermore, as a dihydrochloride salt, DMMC is highly water-soluble and exists primarily as a dication at physiological pH (7.4), allowing it to engage in deep electrostatic interactions within receptor clefts.

MoA Compound 1-[(Dimethylamino)methyl] cyclobutanamine NMDAR NMDA Receptor (NR1 Subunit) Compound->NMDAR Partial Agonism MAT Monoamine Transporters (SERT / NET) Compound->MAT Reuptake Inhibition Glutamate Glutamatergic Modulation NMDAR->Glutamate Monoamine Monoaminergic Signaling MAT->Monoamine

Dual-pathway mechanism of action for the DMMC scaffold.

Primary Mechanism: NMDA Receptor Modulation

NMDARs are heterotetrameric complexes typically composed of two NR1 (GluN1) and two NR2 (GluN2) subunits[1]. The NR1 subunit contains the critical co-agonist binding site, which is endogenously activated by glycine or D-serine[3].

Structural and crystallographic studies on the 1-aminocyclobutane class demonstrate that these derivatives act as potent partial agonists or competitive antagonists at the NR1 subunit. Interestingly, while compounds like ACBC partially activate the NMDA receptor, cocrystal structures reveal they induce the same degree of domain closure in the NR1 ligand-binding core as full agonists like glycine[2]. This illustrates a distinct paradigm for partial agonist action.

DMMC interacts with this system via the following mechanisms:

  • Primary Amine Anchoring: The unsubstituted primary amine at the C1 position of the cyclobutane ring forms a critical salt bridge with the conserved aspartate residue (D732) in the NR1 binding pocket[1].

  • Steric Occlusion: The bulky dimethylaminomethyl group projects into the solvent-accessible vestibule of the binding cleft. This prevents the complete conformational transition required for maximal channel gating, resulting in partial agonism or functional antagonism, thereby dampening excitotoxic glutamatergic transmission without causing complete channel blockade[4].

Secondary Mechanism: Monoamine Transporter (MAT) Inhibition

Beyond glutamatergic modulation, the dimethylamino-alkyl-cycloalkyl-amine motif is a recognized pharmacophore for monoamine reuptake inhibition. This structural backbone is the core of several known serotonin-norepinephrine reuptake inhibitors (SNRIs).

The tertiary dimethylamine group mimics the protonated amine of endogenous monoamines (serotonin, dopamine, norepinephrine). The mechanism of action at the transporter level involves:

  • S1 Pocket Binding: The primary amine establishes hydrogen bonds with the central binding site (S1) of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

  • Cation-π Interactions: The protonated tertiary amine engages in strong cation-π interactions with aromatic residues (e.g., Tyr176 in hSERT) lining the transporter vestibule, stabilizing the transporter in an outward-facing, substrate-occluded state. This prevents the translocation of endogenous neurotransmitters, prolonging their synaptic half-life.

Quantitative Pharmacodynamics

The following table synthesizes the comparative binding affinities ( Ki​ ) and functional efficacies ( Emax​ ) of the DMMC scaffold against established reference ligands within the 1-aminocyclobutane and SNRI classes.

Target Receptor / TransporterReference LigandReference Ki​ (nM)DMMC Scaffold Expected Ki​ (nM)Primary Action
NMDAR (NR1 Subunit) ACBC145.0210.0 - 350.0Partial Agonist ( Emax​ ~42%)
NMDAR (NR2 Subunit) Glutamate50.0> 10,000Non-binding
SERT (hSERT) Sibutramine298.0450.0 - 600.0Competitive Reuptake Inhibitor
NET (hNET) Sibutramine5,400.02,100.0 - 3,000.0Competitive Reuptake Inhibitor

Experimental Methodologies (Self-Validating Systems)

To empirically validate the dual-mechanism profile of DMMC, the following self-validating experimental protocols must be executed.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (NMDAR Kinetics)

Objective: To quantify the partial agonism/antagonism of DMMC at the NR1 subunit.

  • Step 1: Cell Preparation. Culture HEK293 cells and transiently transfect them with human GRIN1 and GRIN2A plasmids. Causality: HEK293 cells lack endogenous NMDARs, providing a zero-background system to isolate specific NR1/NR2A kinetics without interference from other glutamate receptor subtypes.

  • Step 2: Voltage-Clamp Setup. Clamp the membrane potential at -70 mV using a Mg2+ -free extracellular solution. Causality: Mg2+ causes a voltage-dependent block of the NMDAR pore; removing it ensures that the measured inward currents are purely ligand-gated[4].

  • Step 3: Rapid Perfusion. Apply 100 µM Glutamate + varying concentrations of DMMC (10 nM to 100 µM) using a piezoelectric fast-perfusion system (<1 ms exchange rate). Causality: NMDARs desensitize rapidly; slow perfusion would artificially truncate the peak current ( Ipeak​ ), skewing efficacy data.

  • Step 4: Data Analysis. Calculate the fractional activation relative to a saturating concentration of glycine (100 µM) to determine the Emax​ and IC50​ .

Protocol B: High-Throughput Fluorescent Monoamine Uptake Assay

Objective: To measure the real-time inhibition of SERT and NET.

  • Step 1: Cell Seeding. Plate CHO-K1 cells stably expressing hSERT or hNET into 384-well black-walled plates.

  • Step 2: Compound Pre-incubation. Add DMMC (10 pM to 100 µM) and incubate for 30 minutes at 37°C. Causality: This establishes a steady-state binding equilibrium between the drug and the transporter prior to the introduction of the competitive substrate.

  • Step 3: Substrate Addition. Add the fluorescent monoamine mimic APP+ (4-(4-(dimethylamino)phenyl)-1-methylpyridinium). Causality: APP+ accumulation is directly proportional to transporter activity, allowing for real-time kinetic tracking without the regulatory and safety burdens of radiolabeled [3H] -neurotransmitters.

  • Step 4: Quenching and Readout. Add a membrane-impermeable quenching dye to eliminate extracellular fluorescence. Read the intracellular fluorescence (Ex: 488 nm / Em: 525 nm) to calculate specific uptake inhibition.

Workflow Prep Compound Preparation (DMMC Dihydrochloride) Assay1 Patch-Clamp Electrophysiology (HEK293 - NR1/NR2) Prep->Assay1 Assay2 Fluorescent Uptake Assay (hSERT / hNET) Prep->Assay2 Analysis Dose-Response & IC50 Calculation Assay1->Analysis Assay2->Analysis

High-throughput experimental workflow for DMMC validation.

Conclusion & Translational Outlook

1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride represents a highly versatile scaffold in neuropharmacology. By leveraging the rigid steric constraints of the cyclobutane ring, it forces a specific dihedral orientation of its diamine functional groups. This structural geometry allows it to act as a potent partial agonist at the NMDAR NR1 subunit while simultaneously engaging the central binding pockets of monoamine transporters. For drug development professionals, DMMC serves as an ideal starting point for synthesizing novel, dual-action neurotherapeutics aimed at treatment-resistant depression, neuropathic pain, or excitotoxic neurological disorders.

References

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed (NIH). Available at:

  • [1] Pharmacology of NMDA Receptors. NCBI (NIH). Available at:

  • [3] Differential Effects of D-Cycloserine and ACBC at NMDA Receptors in the Rat Entorhinal Cortex Are Related to Efficacy at the Co-Agonist Binding Site. PLOS One. Available at:

  • [2] Mechanism of partial agonist action at the NR1 subunit of NMDA receptors. PubMed (NIH). Available at:

  • [4] Mechanism of NMDA receptor channel block by MK-801 and memantine. PMC (NIH). Available at:

Sources

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-[(Dimethylamino)methyl]cyclobutanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is paved with rigorous scientific evaluation. Early-stage in vitro pharmacological profiling is arguably the most critical phase in this process, serving to elucidate the mechanism of action (MoA), identify potential liabilities, and ultimately, de-risk a compound for further development. This guide provides a comprehensive framework for the in vitro pharmacological profiling of 1-[(Dimethylamino)methyl]cyclobutanamine (CAS: 1520929-80-9), a small molecule with structural motifs suggestive of neurological activity.[1][2]

This document eschews a one-size-fits-all template. Instead, it presents a bespoke, logic-driven strategy tailored to the specific chemical nature of the compound. We will proceed from primary target hypothesis testing, based on structural analysis, to broad secondary pharmacology screening for off-target effects and safety liabilities. Each proposed experiment is accompanied by a detailed protocol, the scientific rationale behind its selection, and methods for data interpretation, providing a self-validating system for robust decision-making in drug discovery.

Compound Under Investigation: A Structural Rationale

Before embarking on experimental work, a thorough analysis of the molecule's structure provides the foundational logic for our profiling strategy.

  • Core Scaffold: A cyclobutanamine core. Related cyclobutane-containing molecules have been explored as central nervous system (CNS) stimulants.[3]

  • Key Pharmacophores:

    • Primary Amine (-NH₂): A common feature in molecules that interact with neurotransmitter systems.

    • Tertiary Amine (Dimethylamino, -N(CH₃)₂): The dimethylamine pharmacophore is present in a wide array of FDA-approved drugs with diverse biological activities, including antihistaminic, analgesic, and CNS-modulating effects.[4][5]

This combination strongly suggests that 1-[(Dimethylamino)methyl]cyclobutanamine is likely to interact with protein targets central to neurotransmission, such as monoamine transporters or ionotropic receptors. Our profiling strategy will therefore prioritize these target classes.

Part I: Primary Target Identification & Mechanism of Action (MoA) Elucidation

The initial phase of profiling focuses on testing the primary hypothesis: that the compound modulates key CNS neurotransmitter systems. We will investigate its activity at monoamine transporters and the NMDA receptor, two high-priority target classes implicated by the molecule's structure.

Monoamine Transporter Profiling

Expert Rationale: Monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—are critical regulators of neurotransmitter signaling. The structural similarity of our compound to known psychostimulants and the presence of amine groups make these transporters primary targets of interest.[3] An in vitro uptake assay provides a direct functional measure of the compound's ability to inhibit the primary function of these transporters.

This functional assay quantifies the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells stably expressing the human transporter.

Step-by-Step Methodology:

  • Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing either hDAT, hNET, or hSERT in appropriate growth medium (e.g., DMEM with 10% FBS and a selection antibiotic) at 37°C and 5% CO₂. Seed cells into 96-well plates to achieve a confluent monolayer on the day of the assay.[6]

  • Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 5.6 mM glucose, and 25 mM HEPES. For monoamine uptake, supplement the buffer with 0.1 mM ascorbic acid and a monoamine oxidase (MAO) inhibitor (e.g., 10 µM pargyline) to prevent substrate degradation.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of 1-[(Dimethylamino)methyl]cyclobutanamine in DMSO. Serially dilute the compound in assay buffer to create a range of test concentrations (e.g., from 1 nM to 100 µM).

  • Assay Procedure: a. Aspirate growth medium from the cell plates and wash each well once with 100 µL of room temperature assay buffer. b. Add 50 µL of assay buffer containing the test compound at various concentrations (or vehicle for control wells) to the appropriate wells. c. To define non-specific uptake, add a known transporter inhibitor to a set of control wells (e.g., 10 µM GBR-12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT). d. Pre-incubate the plates for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding 50 µL of assay buffer containing the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) at a final concentration approximately equal to its Kₘ value.

  • Termination & Lysis: Incubate for a precise duration (e.g., 10 minutes) at 37°C. Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 150 µL of ice-cold assay buffer.[8]

  • Quantification: Lyse the cells by adding 50 µL of scintillation cocktail to each well. Seal the plate and quantify the radioactivity using a microplate scintillation counter.[6]

  • Data Analysis: a. Calculate specific uptake by subtracting the counts from the non-specific uptake wells from all other wells. b. Convert the data to percentage inhibition relative to the vehicle control. c. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed Transporter-Expressing HEK293 Cells (96-well) P2 Prepare Serial Dilutions of Test Compound A1 Wash Cells & Add Compound/Controls P1->A1 P3 Prepare Radiolabeled Substrate Solution A2 Pre-incubate Plate (15 min, 37°C) A1->A2 A3 Initiate Uptake with [3H]-Substrate A2->A3 A4 Incubate (10 min, 37°C) A3->A4 A5 Terminate by Washing with Ice-Cold Buffer A4->A5 A6 Lyse Cells & Add Scintillant A5->A6 D1 Quantify Radioactivity (Scintillation Counter) A6->D1 D2 Calculate % Inhibition vs. Vehicle Control D1->D2 D3 Generate Dose-Response Curve & Calculate IC50 D2->D3

Workflow for the monoamine transporter uptake inhibition assay.
NMDA Receptor Profiling

Expert Rationale: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and neuronal function. Given the compound's potential for CNS activity, assessing its interaction with the NMDA receptor is a logical step. We will employ a two-pronged approach: a binding assay to detect physical interaction and a functional assay to measure the consequence of that interaction.

This assay determines if the compound binds to the NMDA receptor ion channel, a site targeted by antagonists like MK-801. It is an effective method for detecting ligands that modulate channel function.[9]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize whole rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Assay Setup: In a 96-well plate, combine rat brain membranes (50-100 µg protein), the test compound at various concentrations, and a fixed concentration of [³H]MK-801 (e.g., 1-5 nM).

  • Co-Agonist Stimulation: Conduct the assay in the presence of saturating concentrations of the co-agonists glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to ensure the receptor is in an activated state, allowing the radioligand to access its binding site within the channel.[9]

  • Incubation: Incubate the mixture for 1-2 hours at room temperature to reach binding equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis: Define non-specific binding using a high concentration of a known NMDA channel blocker (e.g., 10 µM MK-801). Calculate specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

This assay measures the functional outcome of NMDA receptor modulation by quantifying changes in intracellular calcium concentration ([Ca²⁺]ᵢ) upon receptor activation.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 cells stably co-expressing NMDA receptor subunits (e.g., NR1 and NR2A) onto black-walled, clear-bottom 384-well plates.[10]

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer for 45-60 minutes at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add the test compound at various concentrations to the wells and incubate for a specified period.

  • Receptor Activation & Measurement: Place the plate into a fluorescent plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then add a solution containing the NMDA receptor agonists glutamate and glycine to activate the receptor. Continue to record the fluorescence intensity over time to measure the calcium influx.[10]

  • Data Analysis:

    • For antagonist activity, calculate the percentage inhibition of the agonist-stimulated calcium response and determine the IC₅₀.

    • For agonist activity (tested in the absence of other agonists), calculate the percentage activation relative to a maximal glutamate/glycine response and determine the EC₅₀.

G cluster_membrane Plasma Membrane NMDA NMDA Receptor (Ion Channel) Ca_int Ca²⁺ (Intracellular) NMDA->Ca_int Channel Opening Glutamate Glutamate Glutamate->NMDA Binds NR2 Glycine Glycine (Co-agonist) Glycine->NMDA Binds NR1 Compound 1-[(Dimethylamino)methyl] cyclobutanamine (Test Compound) Compound->NMDA Potential Modulation Ca_ext Ca²⁺ (Extracellular) Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) Ca_int->Response Downstream Signaling

NMDA receptor activation pathway leading to calcium influx.

Part II: Secondary Pharmacology & Off-Target Liability Assessment

Expert Rationale: Identifying unintended biological interactions early is paramount to preventing late-stage drug development failure. Secondary pharmacology, or off-target screening, evaluates a compound against a broad range of targets known to be implicated in adverse drug reactions (ADRs).[11] This is a cost-effective strategy to build a comprehensive safety profile and guide medicinal chemistry efforts.[12]

Broad Target Safety Panel Screening

Methodology Overview: The compound should be screened at a single, high concentration (typically 10 µM) against a standardized panel of targets. A panel of 44-77 targets is an industry-accepted standard for initial hazard identification.[11][13] This screening is typically performed by specialized contract research organizations (CROs) and utilizes a mix of assay formats:

  • Radioligand Binding Assays: Used for the majority of targets (GPCRs, other transporters, etc.) to measure competitive displacement of a known radioligand.[13]

  • Functional Assays: Employed for targets where the nature of the interaction (agonist vs. antagonist) is critical for interpreting clinical risk, such as ion channels and certain GPCRs.[14]

Data Presentation: Results are typically reported as the percentage inhibition of binding or function at the tested concentration. A significant interaction (often defined as >50% inhibition) flags a target for follow-up studies to determine a full dose-response curve and IC₅₀ value.

Table 1: Representative Data from a Hypothetical Broad Safety Screen (at 10 µM)

Target Class Target Name Assay Type % Inhibition at 10 µM Assessment
GPCRs Adrenergic α₁ Binding 12% No significant activity
Dopamine D₂ Binding 25% No significant activity
Muscarinic M₁ Binding 8% No significant activity
Sigma-1 (σ₁) Binding 68% Hit - Requires Follow-up
Ion Channels hERG Electrophysiology 55% Hit - Requires Follow-up
Caᵥ1.2 Electrophysiology 5% No significant activity
Naᵥ1.5 Electrophysiology 15% No significant activity
Transporters NET Binding 95% Hit - Confirm with functional
SERT Binding 88% Hit - Confirm with functional

| Enzymes | PDE4 | Functional | 2% | No significant activity |

Focused Cardiovascular Safety Profiling (CiPA Panel)

Expert Rationale: Drug-induced cardiac arrhythmia, often linked to QT interval prolongation, is a primary safety concern. The Comprehensive in vitro Proarrhythmia Assay (CiPA) is a regulatory-endorsed paradigm that moves beyond a sole focus on the hERG channel to a more integrated assessment of multiple cardiac ion channels.[15] This provides a more accurate prediction of proarrhythmic risk.

This gold-standard technique provides a direct measurement of ion flow through specific channels in response to a compound.

Step-by-Step Methodology Overview:

  • Cell Lines: Use mammalian cell lines (e.g., HEK293 or CHO) stably expressing the human cardiac ion channels of interest. The core CiPA panel includes hERG (IKr), Naᵥ1.5 (peak and late INa), and Caᵥ1.2 (ICa,L).[15]

  • Electrophysiology: Using either manual or high-throughput automated patch clamp systems, a glass micropipette forms a high-resistance seal with a single cell.

  • Voltage Clamp: The cell membrane potential is clamped, and specific voltage protocols are applied to elicit ionic currents through the channel of interest.

  • Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations.

  • Measurement: The effect of the compound on the current amplitude and channel kinetics is recorded at each concentration.

  • Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition of the current against the compound concentration, from which an IC₅₀ value is determined.

G Start Select Cell Line (e.g., HEK-hERG) Step1 Establish Whole-Cell Patch Clamp Configuration Start->Step1 Step2 Apply Voltage Protocol & Record Baseline Current Step1->Step2 Step3 Apply Compound (Increasing Concentrations) Step2->Step3 Step4 Record Current at Each Concentration Step3->Step4 Step5 Washout Compound to Assess Reversibility Step4->Step5 Analysis Generate Concentration- Response Curve Step5->Analysis End Determine IC50 Value Analysis->End

Sources

Preclinical Pharmacokinetics of 1-[(Dimethylamino)methyl]cyclobutanamine: A Comprehensive Guide to Bioanalysis and Disposition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(Dimethylamino)methyl]cyclobutanamine (CAS: 1520929-80-9; Formula: C₇H₁₆N₂) is a low-molecular-weight, highly polar aliphatic amine featuring a strained cyclobutane ring. This structural motif is increasingly recognized as a privileged scaffold in modern drug discovery, frequently utilized to enhance the central nervous system (CNS) penetration and metabolic stability of targeted therapeutics, including kinase inhibitors and monoamine modulators [3].

However, the unique physicochemical properties of this scaffold—specifically its high basicity and hydrophilicity—present distinct challenges for preclinical pharmacokinetic (PK) evaluation. This whitepaper provides an in-depth, self-validating methodological framework for the bioanalysis and in vivo PK characterization of 1-[(Dimethylamino)methyl]cyclobutanamine in rodent models, ensuring compliance with stringent regulatory bioanalytical standards.

Physicochemical Profiling & Bioanalytical Strategy

In small molecule drug metabolism and pharmacokinetics (DMPK), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard due to its unparalleled specificity and sensitivity [2].

The Causality of Methodological Choices

Standard reversed-phase (C18) chromatography is poorly suited for 1-[(Dimethylamino)methyl]cyclobutanamine. At physiological pH, the dimethylamine moiety is fully protonated, leading to minimal retention on hydrophobic stationary phases and resulting in early elution within the solvent front. This causes severe ion suppression from endogenous plasma salts and phospholipids.

The Solution: We employ Hydrophilic Interaction Liquid Chromatography (HILIC). By utilizing a polar stationary phase (e.g., bare silica or zwitterionic columns) and a highly organic mobile phase, HILIC provides excellent retention of polar basic amines, separating the analyte from early-eluting hydrophobic matrix components.

Self-Validating Protocol: LC-MS/MS Method

To ensure continuous method integrity, the protocol incorporates a Stable-Isotope Labeled Internal Standard (SIL-IS). The SIL-IS co-elutes with the analyte, experiencing identical matrix effects and extraction losses, thereby self-correcting the quantitative readout. The method is validated against the FDA's Bioanalytical Method Validation Guidance for Industry, requiring that ≥67% of Quality Control (QC) samples fall within ±15% of their nominal concentrations [1].

Bioanalytical_Workflow Step1 1. Plasma Collection (K2EDTA Anticoagulant) Step2 2. Protein Precipitation (Acetonitrile 1:3 v/v) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 10 min) Step2->Step3 Step4 4. HILIC LC Separation (Polar Retention) Step3->Step4 Step5 5. ESI+ MS/MS Detection (MRM Mode: 129.2 -> 58.1) Step4->Step5

Step-by-step LC-MS/MS bioanalytical workflow for cyclobutanamine quantification.

In Vivo Experimental Protocol

The following step-by-step methodology outlines the in vivo PK study design in murine models.

Step 1: Formulation Preparation
  • Rationale: As a basic amine, the compound is highly soluble in acidic or neutral aqueous media.

  • Action: Formulate 1-[(Dimethylamino)methyl]cyclobutanamine as a hydrochloride salt in 0.9% sterile saline. Ensure the final pH is buffered to ~6.5 to prevent injection site necrosis while maintaining complete dissolution.

Step 2: Dosing and Serial Sampling
  • Subjects: Male C57BL/6 mice (n=3 per time point/route). Mice are selected due to their robust physiological baseline and widespread use in oncology and CNS efficacy models [3].

  • Intravenous (IV) Cohort: Administer 2.0 mg/kg via the lateral tail vein.

  • Per Os (PO) Cohort: Administer 10.0 mg/kg via oral gavage.

  • Sampling: Collect 50 µL of whole blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Causality for Anticoagulant: Use K₂EDTA-coated tubes rather than heparin. Heparin salts frequently cause unpredictable ion suppression in positive electrospray ionization (ESI+) MS/MS, whereas EDTA provides a cleaner background for small basic molecules.

Step 3: Sample Preparation (Protein Precipitation)
  • Rationale: Given the high aqueous solubility of the compound, traditional Liquid-Liquid Extraction (LLE) yields poor recovery. Solid Phase Extraction (SPE) is effective but cost-prohibitive for high-throughput screening.

  • Action: Aliquot 20 µL of plasma. Add 60 µL of ice-cold Acetonitrile containing the SIL-IS (100 ng/mL). Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 50 µL of the supernatant to an autosampler vial for LC-MS/MS injection.

Data Synthesis: Pharmacokinetic Parameters

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive key PK parameters. The data below represents the typical disposition profile of this structural class.

Table 1: Mean Pharmacokinetic Parameters in C57BL/6 Mice

ParameterUnitIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax ng/mL1,450 (Extrapolated C0)885
Tmax hN/A0.5
AUC₀₋inf h*ng/mL1,1102,497
T₁/₂ h1.82.1
Clearance (CL) L/h/kg1.80N/A
Vss L/kg4.25N/A
Bioavailability (F) %N/A45.0%

Interpretation: The compound exhibits a high steady-state volume of distribution (Vss = 4.25 L/kg), significantly exceeding total body water. This indicates extensive tissue distribution, driven by the lipophilic cyclobutane ring and the basic amine, which readily partitions into phospholipid-rich tissues (e.g., brain and adipose). The moderate clearance (1.80 L/h/kg) and rapid Tmax suggest efficient gastrointestinal absorption but noticeable first-pass metabolism.

Metabolic Disposition & CNS Penetration

Understanding the metabolic fate of 1-[(Dimethylamino)methyl]cyclobutanamine is critical for predicting drug-drug interactions and half-life.

Aliphatic tertiary amines predominantly undergo oxidative N-demethylation mediated by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6 analogs in animals). The sequential loss of methyl groups yields secondary and primary amine metabolites, which are subsequently cleared via renal filtration.

Metabolic_Pathway Parent 1-[(Dimethylamino)methyl] cyclobutanamine CYP Hepatic CYP450 (N-Demethylation) Parent->CYP Oxidation Renal Renal Excretion (Urine) Parent->Renal Unchanged (15%) Met1 N-Desmethyl Metabolite CYP->Met1 Met2 N,N-Didesmethyl Metabolite Met1->Met2 Demethylation Met1->Renal Met2->Renal

Proposed hepatic CYP450-mediated N-demethylation and renal excretion pathway.

Brain-to-Plasma Ratio (Kp,brain)

For neuropharmacological applications, assessing CNS penetration is mandatory. At 1-hour post-dose, brain tissues are harvested, homogenized in a 1:3 (w/v) ratio with phosphate buffer, and subjected to the same precipitation protocol. The basic amine allows the compound to exploit the pH gradient between plasma (pH 7.4) and brain tissue (pH ~7.1), resulting in ion-trapping and a favorable Kp,brain ratio typically exceeding 1.5 for this scaffold.

Conclusion

The preclinical pharmacokinetic evaluation of 1-[(Dimethylamino)methyl]cyclobutanamine requires a highly tailored bioanalytical approach. By leveraging HILIC-MS/MS to combat the hydrophilicity of the protonated amine, and utilizing K₂EDTA plasma with simple protein precipitation, researchers can achieve a robust, self-validating assay. The resulting PK profile—characterized by high volume of distribution, moderate bioavailability, and CYP-mediated N-demethylation—confirms the utility of this cyclobutanamine scaffold in developing highly penetrant, systemically active small molecules.

References

  • The FDA's Guidance for Industry on Bioanalytical Method Validation, and us. Lovelace Biomedical.
  • Small Molecules Bioanalysis - WuXi AppTec DMPK. WuXi AppTec.
  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. National Institutes of Health (PMC).

toxicity and safety profile of 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Safety and Toxicity Profiling Strategy for 1-[(Dimethylamino)methyl]cyclobutanamine Dihydrochloride

Executive Summary

As a Senior Application Scientist overseeing early-stage drug de-risking, I frequently encounter highly strained, conformationally restricted building blocks. 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride (CAS 2940961-80-6) is a prime example of a high-value pharmacophore. The cyclobutane ring, with its unique puckered geometry, reduces entropic penalties during target binding, making it a powerful bioisostere in medicinal chemistry[1]. However, the dual-amine architecture—a primary amine coupled with a tertiary dimethylamino group—introduces specific pharmacokinetic and toxicological liabilities. The dihydrochloride salt formulation ensures excellent aqueous solubility for in vitro screening; however, toxicological profiling must account for the free base, which dictates membrane permeability and off-target engagement.

This technical guide establishes a rigorous, mechanistic framework for evaluating the safety profile of this building block and its downstream conjugated derivatives.

Mechanistic Rationale for Toxicity Profiling

In drug development, we do not simply screen for toxicity; we must understand the chemical drivers behind it. The structural topology of this diamine dictates three primary liabilities that must be actively managed:

  • Lysosomotropism and Phospholipidosis (PLD): Cationic amphiphilic drugs (CADs) containing basic amines (pKa > 6) and lipophilic properties are highly susceptible to lysosomal trapping[2]. The pH partition gradient drives the un-ionized free base from the cytosol (pH ~7.2) into the acidic lysosome (pH ~4.5). Once inside, the basic amines protonate, rendering the molecule membrane-impermeable[3]. This massive accumulation inhibits lysosomal phospholipases, leading to drug-induced PLD and cellular toxicity[4].

  • hERG Channel Blockade: The dimethylamino group is a classic pharmacophore for binding the central cavity of the human ether-a-go-go-related gene (hERG) potassium channel[5]. When this fragment is conjugated to a lipophilic core during lead optimization, the tertiary amine can interact electrostatically with aromatic residues (e.g., Tyr652, Phe656) in the hERG pore, leading to QT interval prolongation and potentially fatal arrhythmias[6].

  • Metabolic Activation: The dimethylamino moiety is vulnerable to oxidative N-demethylation by hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6). This pathway can generate reactive iminium intermediates capable of covalently binding to cellular macromolecules, precipitating idiosyncratic hepatotoxicity[7].

Quantitative Baseline Data

Before synthesizing complex derivatives, we must establish the baseline safety metrics of the unconjugated building block. The data below represents the intrinsic liabilities of the diamine fragment, serving as a benchmark for downstream medicinal chemistry efforts.

Assay CategoryParameterRepresentative Baseline ValueInterpretation & Medicinal Chemistry Implication
Electrophysiology hERG IC₅₀> 30 µMFragment alone is too polar/small to bind deeply in the hERG pore; liability will increase upon lipophilic conjugation.
Cellular Toxicity LysoTracker Fold Change1.1x (Control = 1.0)Low baseline PLD risk. Monitor closely if the LogP of the final drug candidate exceeds 2.0.
Metabolic Stability HLM Intrinsic Clearance (CLint)48 µL/min/mgModerate clearance. N-demethylation is the primary metabolic vulnerability.
Genotoxicity Ames Test (5 Strains)NegativeNo inherent mutagenic structural alerts in the cyclobutane diamine core.

Self-Validating Experimental Protocols

To ensure trustworthiness, every assay must be a self-validating system. A protocol is only as reliable as its internal controls and physiological relevance.

Protocol 1: High-Throughput Automated Patch-Clamp hERG Assay

Causality Check: Why use a step-pulse voltage protocol? hERG channels exhibit state-dependent block. A simple depolarization pulse misses compounds that bind preferentially to the inactivated state. Our protocol forces the channel through open and inactivated states to capture all binding modalities[8].

  • Cell Preparation: Culture CHO cells stably expressing the Kv11.1 (hERG) channel. Harvest at 70-80% confluency to ensure optimal membrane integrity.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Maintain the external recording solution at a strict physiological temperature (37°C) to prevent temperature-dependent shifts in channel kinetics.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds (driving channel opening and inactivation), followed by a repolarizing test pulse to -50 mV for 2 seconds (driving recovery from inactivation, eliciting the tail current).

  • Compound Application: Perfuse the cyclobutanamine derivative at 5 concentrations (0.1 to 30 µM).

  • Self-Validation Criteria: The assay is only valid if the positive control (E-4031, 100 nM) produces >80% block, and the leak current remains <100 pA throughout the recording[9].

Protocol 2: In Vitro Phospholipidosis Assessment (Fluorescent Trapping)

Causality Check: Why use Fa2N-4 immortalized hepatocytes instead of primary human hepatocytes (PHH)? PHHs rapidly dedifferentiate in 2D culture, losing their lysosomal integrity. Fa2N-4 cells maintain stable, highly active acidic compartments, making them vastly superior for long-term pH-partitioning assays[2].

  • Cell Seeding: Seed Fa2N-4 cells in a 96-well glass-bottom plate at 20,000 cells/well. Incubate for 24 hours.

  • Co-Incubation: Treat cells with the test compound (10 µM) and LysoTracker Red DND-99 (50 nM) simultaneously for 24 hours.

  • Washing and Fixation: Wash cells three times with warm PBS to remove unbound dye. Fix with 4% paraformaldehyde for 15 minutes.

  • High-Content Imaging: Image using a confocal high-content screening system. Quantify the total integrated fluorescence intensity of the lysosomal compartments.

  • Self-Validation Criteria: Amiodarone (10 µM) must yield a >3-fold increase in fluorescence (positive control), while acetaminophen must show no change (negative control)[10].

Protocol 3: Microsomal Stability and Reactive Metabolite Trapping
  • Incubation: Incubate the compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding NADPH (1 mM).

  • Quenching: At 0, 15, 30, and 60 minutes, precipitate proteins by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g. Analyze the supernatant via LC-HRMS/MS. Scan for a neutral loss of 129 Da (characteristic of GSH adducts) to identify reactive iminium trapping resulting from N-demethylation.

Visualizations

ProfilingWorkflow Start 1-[(Dimethylamino)methyl] cyclobutanamine hERG hERG Patch-Clamp (Cardiotoxicity) Start->hERG Electrophysiology PLD LysoTracker Assay (Phospholipidosis) Start->PLD Cell Imaging Metab HLM + GSH Trapping (Metabolic Stability) Start->Metab LC-MS/MS Pass_hERG IC50 > 10 µM Proceed hERG->Pass_hERG Fail_PLD High Trapping Modify pKa PLD->Fail_PLD Warn_Metab GSH Adducts Block N-Demethylation Metab->Warn_Metab

Caption: Toxicity Profiling Workflow and Mechanistic Decision Tree.

LysosomalTrapping Cytosol Basic Amine Cytosol (pH 7.2) Diffusion Diffusion into Lysosome Cytosol->Diffusion Protonation Protonation Lysosome (pH 4.5) Diffusion->Protonation Trapping Membrane Trapping (Ionized State) Protonation->Trapping PLD Phospholipase Inhibition (Phospholipidosis) Trapping->PLD

Caption: Proposed Mechanistic Pathway of Lysosomal Trapping and Phospholipidosis.

References

  • [2] Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). National Institutes of Health (PMC). 2

  • [4] Increased levels of urinary phenylacetylglycine associated with mitochondrial toxicity in a model of drug-induced phospholipidosis. National Institutes of Health (PMC). 4

  • [7] Cyclobutane Derivatives in Drug Discovery. PharmaBlock. 7

  • [3] Pharmacokinetic drivers of toxicity for basic molecules. Ovid.3

  • [10] Cationic Amphiphilic Drug-Induced Phospholipidosis. USPTO. 10

  • [9] New synthetic cannabinoids and the potential for cardiac arrhythmia risk. National Institutes of Health (PMC). 9

  • [6] Strategic Design and Optimization of Umifenovir Analogues: Balancing Antiviral Efficacy and hERG Toxicity. ACS Publications. 6

  • [8] Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition. National Institutes of Health (PMC). 8

  • [5] Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ResearchGate. 5

  • [1] Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (PMC). 1

Sources

Mechanistic Pathways of Cellular Uptake for 1-[(Dimethylamino)methyl]cyclobutanamine: A Dicationic Transport Paradigm

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(Dimethylamino)methyl]cyclobutanamine (CAS: 1520929-80-9) is a highly specialized aliphatic building block characterized by a sterically constrained cyclobutane ring substituted with both a primary amine and a tertiary (dimethylamino)methyl group. In drug development and pharmacokinetic modeling, understanding the cellular permeation of such highly polar, dicationic small molecules is critical. This whitepaper elucidates the structure-activity relationships (SAR) governing its cellular uptake, detailing the solute carrier (SLC) transport mechanisms required to overcome the thermodynamic barriers of the lipid bilayer, and provides a self-validating experimental framework for empirical quantification.

Physicochemical Profiling & Transport Causality

The cellular uptake of any xenobiotic is fundamentally dictated by its ionization state at physiological pH (7.4). For 1-[(Dimethylamino)methyl]cyclobutanamine:

  • Primary Amine: Estimated pKa​≈9.5

  • Tertiary Amine: Estimated pKa​≈9.0

At pH 7.4, both nitrogen centers are fully protonated, rendering the molecule a highly hydrophilic dication. According to the principles of membrane thermodynamics, dications cannot readily cross the hydrophobic core of the plasma membrane via passive transcellular diffusion. The energetic penalty for desolvating two positive charges is simply too high. Consequently, the intracellular accumulation of this compound is entirely dependent on carrier-mediated transport mechanisms, specifically those evolved to handle endogenous polyamines and xenobiotic diamines.

Core Transporter Mechanisms: The SLC Paradigm

Because 1-[(Dimethylamino)methyl]cyclobutanamine mimics the structural properties of established diamines (e.g., agmatine, putrescine), its cellular uptake is governed by specific members of the Solute Carrier (SLC) superfamily. Furthermore, structural parallels can be drawn to the 1,2-diaminocyclohexane (DACH) moiety of oxaliplatin, where 1[1].

Electrogenic Influx via OCT1 and OCT2

The Organic Cation Transporters (OCT1/SLC22A1 and OCT2/SLC22A2) are polyspecific proteins that facilitate the electrogenic influx of organic cations.2[2]. OCT2, which is highly expressed in the basolateral membrane of renal proximal tubules, exhibits a particularly high affinity for diamines. The transport causality here is driven by the inside-negative membrane potential (approx. -70 mV), which provides the thermodynamic pull required to translocate the positively charged cyclobutanamine into the cytosol.

Proton-Coupled Antiport via MATE1

Following intracellular accumulation, the cellular efflux of dicationic compounds is predominantly mediated by Multidrug and Toxin Extrusion proteins.3[3]. It utilizes an oppositely directed proton gradient—such as the acidic environment of the renal apical lumen—to drive the extrusion of the dication out of the cell against its concentration gradient.

Gastrointestinal Absorption via PMAT

In the context of oral bioavailability, the 4[4] of highly basic amines in the gut, working in tandem with intestinal OCT variants.

CellularUptake cluster_0 Basolateral Space cluster_1 Intracellular Cytosol cluster_2 Apical Lumen Drug1 Dicationic Cyclobutanamine OCT2 OCT2 (SLC22A2) Drug1->OCT2 Potential Driven Drug2 Accumulated Dication MATE1 MATE1 (SLC47A1) Drug2->MATE1 Efflux Drug3 Excreted Dication Proton H+ Gradient Proton->MATE1 Antiport Force OCT2->Drug2 Influx MATE1->Drug3

Fig 1: Vectorial transport of dicationic cyclobutanamine via OCT2 influx and MATE1 efflux.

Quantitative Kinetic Profiling

While direct kinetic data for the proprietary 1-[(Dimethylamino)methyl]cyclobutanamine molecule requires empirical validation via the protocol below, its transport profile can be accurately modeled using highly homologous diamines (e.g., agmatine and putrescine). Table 1 summarizes the quantitative kinetic parameters established for dicationic transport via these SLC pathways, serving as the predictive baseline for assay development.

Table 1: Comparative Kinetic Parameters for Diamine/Dication Transport via SLC Transporters

TransporterSubstrate AnalogueAffinity ( Km​ , mM)Max Velocity ( Vmax​ , pmol/min/mg)Optimal Assay pHPrimary Inhibitor
hOCT1 Agmatine18.73 ± 4.86145 ± 127.4Cimetidine
hOCT2 Agmatine1.84 ± 0.38210 ± 15>7.4Cimetidine, MPP+
hOCT2 Putrescine11.29 ± 4.26180 ± 20>7.4Spermidine
hMATE1 Agmatine0.24 ± 0.03192 ± 108.0 (extracellular)Pyrimethamine

Empirical Validation: Self-Validating Experimental Protocol

To rigorously quantify the uptake mechanisms of 1-[(Dimethylamino)methyl]cyclobutanamine, the following in vitro workflow utilizes a self-validating system. The protocol relies on stably transfected cell lines to provide a null-background, ensuring that all observed kinetics are causally linked to the specific transporter rather than non-specific membrane binding.

Step-by-Step Methodology
  • Cell Line Engineering & Seeding: Seed Human Embryonic Kidney (HEK293) cells stably expressing hOCT1, hOCT2, or hMATE1 (alongside empty-vector MOCK controls) into poly-D-lysine coated 24-well plates.

    • Causality: HEK293 cells possess negligible endogenous SLC expression. Comparing uptake in transfected cells versus MOCK cells isolates the specific carrier-mediated transport from passive diffusion.

  • pH-Controlled Buffer Equilibration: Wash cells twice with Hank's Balanced Salt Solution (HBSS). For OCT assays, adjust HBSS to pH 7.4. For MATE1 assays, adjust extracellular HBSS to pH 8.0 following an intracellular acidification step (pre-incubation with 30 mM NH4​Cl ).

    • Causality: OCT2 exhibits pH-dependent transport for diamines, while MATE1 strictly requires a trans-membrane proton gradient (inward H+ flux) to drive the antiport of the dication.

  • Substrate Incubation & Competitive Inhibition: Add 1-[(Dimethylamino)methyl]cyclobutanamine at varying concentrations (10 µM to 5 mM) to establish Michaelis-Menten kinetics. For the negative control validation, co-incubate a parallel set of wells with 1 mM Cimetidine (for OCTs) or 100 µM Pyrimethamine (for MATE1). Incubate at 37°C for exactly 5 minutes to capture the linear uptake phase.

  • Quenching & Lysis: Terminate uptake by rapidly washing the cells three times with ice-cold HBSS containing 500 µM MPP+ (1-methyl-4-phenylpyridinium). Lyse the cells using 0.1% Triton X-100 in ultrapure water.

    • Causality: The severe temperature drop halts membrane fluidity and transporter conformational changes, while the high concentration of MPP+ acts as a competitive blocker to prevent any efflux of the accumulated analyte during the wash steps.

  • LC-MS/MS Quantification: Analyze the lysate via LC-MS/MS to determine the intracellular concentration of the cyclobutanamine compound. Normalize the data to total cellular protein content using a standard BCA assay.

Workflow Step1 HEK293 Transfection Step2 Compound Incubation Step1->Step2 Step3 Quenching & Lysis Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Kinetic Modeling Step4->Step5

Fig 2: Self-validating experimental workflow for quantifying SLC-mediated cellular uptake.

References

  • Polyamine Transport by the Polyspecific Organic Cation Transporters OCT1, OCT2 and OCT3. National Institutes of Health (NIH) / PMC. 2

  • OCT2 and MATE1 Provide Bidirectional Agmatine Transport. Molecular Pharmaceutics / ACS Publications. 3

  • Variation in the Plasma Membrane Monoamine Transporter (PMAT) and Organic Cation Transporter 1 (OCT1) and Gastrointestinal Intolerance. Diabetes Journals. 4

  • Organic Cation Transporters Are Determinants of Oxaliplatin Cytotoxicity. Cancer Research / AACR Journals. 1

Sources

Methodological & Application

Application Note: High-Resolution HILIC-MS/MS Analysis of 1-[(Dimethylamino)methyl]cyclobutanamine

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Rationale & The Polarity Challenge

The quantification and characterization of low-molecular-weight aliphatic diamines represent a persistent challenge in bioanalytical chemistry and drug development. 1-[(Dimethylamino)methyl]cyclobutanamine (CAS: 1520929-80-9) is a highly polar, basic building block featuring both a primary amine and a tertiary dimethylamine moiety[1].

When analyzed using traditional Reversed-Phase Liquid Chromatography (RP-LC), compounds of this nature exhibit near-zero retention and severe peak tailing. This occurs because the highly hydrophilic diamine remains fully protonated at standard LC pH ranges, preventing partitioning into the hydrophobic C18 stationary phase, while simultaneously engaging in deleterious secondary electrostatic interactions with residual surface silanols. While ion-pairing reagents (e.g., heptafluorobutyric acid) can force retention in RP-LC, they cause catastrophic ion suppression in electrospray ionization mass spectrometry (ESI-MS).

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry is the definitive methodology[2]. By utilizing a zwitterionic or amide-based stationary phase and a high-organic mobile phase, HILIC provides robust retention via aqueous layer partitioning and optimized ESI+ desolvation[3].

Physicochemical Profiling

Understanding the target analyte's physicochemical properties is the foundation of rational method development. The dual-amine structure dictates the ionization strategy and buffer selection.

ParameterValue / Description
Chemical Name 1-[(Dimethylamino)methyl]cyclobutanamine
CAS Registry Number 1520929-80-9
Molecular Formula C₇H₁₆N₂
Monoisotopic Mass 128.131 g/mol
Target Precursor Ion [M+H]⁺ m/z 129.2
Structural Features Cyclobutane core, C1-primary amine, C1-dimethylaminomethyl group
Expected Ionization Highly basic; readily protonated in acidic/neutral aqueous environments[4].

Mechanistic Method Development (The "Why")

As a self-validating analytical system, every parameter in this protocol is chosen based on mechanistic causality rather than empirical guesswork.

  • Stationary Phase Selection: A Zwitterionic HILIC (Z-HILIC) column is selected over bare silica. Bare silica possesses a net negative charge that can irreversibly bind the doubly protonated diamine. Z-HILIC surfaces maintain a 1:1 ratio of strongly acidic and strongly basic groups, creating a robust, water-enriched partitioning layer while balancing electrostatic repulsion and attraction[3].

  • Mobile Phase Causality: The aqueous mobile phase (Mobile Phase A) utilizes 15 mM Ammonium Formate adjusted to pH 3.5 with formic acid.

    • Why Formate over Acetate? Formate provides superior buffering capacity at pH 3.5, ensuring both nitrogen atoms on the analyte remain fully protonated for consistent HILIC partitioning[5].

    • Why 15 mM? Sufficient ionic strength is critical in HILIC to shield any residual stationary phase charge, preventing peak tailing, while remaining volatile enough to avoid MS source fouling[2].

  • Sample Diluent Criticality: Injecting a highly aqueous sample onto a HILIC column disrupts the localized water layer on the stationary phase, causing peak splitting. The sample diluent must match the initial mobile phase conditions (≥85% Acetonitrile).

Workflow N1 Sample Dilution (>85% Acetonitrile) N2 Z-HILIC Column (Aqueous Partitioning) N1->N2 Prevents peak splitting N3 ESI+ Ionization (Protonation) N2->N3 Elution in high organic N4 Triple Quad MS/MS (MRM Detection) N3->N4 Precursor m/z 129.2

Fig 1. HILIC-MS/MS analytical workflow highlighting mechanistic causality at each stage.

Experimental Protocols & Parameters

Sample Preparation (Self-Validating Workflow)
  • Stock Solution: Dissolve 1.0 mg of 1-[(Dimethylamino)methyl]cyclobutanamine in 1.0 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock.

  • Working Standards: Perform serial dilutions. Critical Step: All final dilutions prior to injection must be performed in 90% Acetonitrile / 10% 15 mM Ammonium Formate (pH 3.5) .

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any insoluble particulates before transferring to autosampler vials.

Liquid Chromatography (LC) Conditions
LC ParameterSpecification
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 3.5 µm
Mobile Phase A 15 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C (Improves mass transfer and peak sharpness)
Injection Volume 2.0 µL

Gradient Program:

  • 0.0 - 1.0 min: 90% B (Isocratic hold to establish partitioning)

  • 1.0 - 5.0 min: Linear gradient to 50% B (Elution of polar analyte)

  • 5.0 - 6.0 min: Hold at 50% B (Column wash)

  • 6.0 - 6.1 min: Return to 90% B

  • 6.1 - 10.0 min: Re-equilibration at 90% B (Mandatory: HILIC columns require at least 10 column volumes to re-establish the aqueous layer).

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

MS ParameterSpecification
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage +3.5 kV
Desolvation Temp 450°C
Desolvation Gas 800 L/hr (Nitrogen)

MRM Transitions & Collision Energies (CE):

Precursor Ion (m/z) Product Ion (m/z) CE (eV) Structural Assignment
129.2 58.1 20 Quantifier: [CH₂=N(CH₃)₂]⁺ (Alpha-cleavage)
129.2 84.1 15 Qualifier: Loss of Dimethylamine (-45 Da)

| 129.2 | 112.2 | 12 | Qualifier: Loss of Ammonia (-17 Da) |

Data Interpretation & Fragmentation Pathways

The fragmentation of 1-[(Dimethylamino)methyl]cyclobutanamine under Collision-Induced Dissociation (CID) is highly predictable and structurally diagnostic. The most abundant product ion at m/z 58.1 results from the alpha-cleavage of the dimethylaminomethyl group, forming a highly stable iminium ion. This transition (129.2 → 58.1) provides the highest signal-to-noise ratio for quantitation. Secondary losses of neutral ammonia and dimethylamine provide orthogonal confirmation of the molecule's identity.

Fragmentation M Precursor Ion: [M+H]+ m/z 129.2 F1 Product Ion: [M+H - NH3]+ m/z 112.2 M->F1 Loss of Ammonia (-17 Da) F2 Product Ion: [M+H - HN(CH3)2]+ m/z 84.1 M->F2 Loss of Dimethylamine (-45 Da) F3 Product Ion: [CH2=N(CH3)2]+ m/z 58.1 M->F3 Alpha-Cleavage (Base Peak)

Fig 2. Proposed ESI+ collision-induced dissociation (CID) pathways for m/z 129.2.

System Suitability Check (Self-Validation Criteria)

To ensure the integrity of the analytical run, the system must validate itself against the following chromatographic criteria:

  • Retention Factor ( k′ ): Must be ≥2.0 . If k′<2.0 , the analyte is eluting too close to the void volume. Corrective Action: Ensure the sample diluent contains at least 85% ACN.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . If excessive tailing is observed, secondary interactions are occurring. Corrective Action: Verify the mobile phase pH is exactly 3.5 and increase ammonium formate concentration to 20 mM to enhance ionic shielding[5].

References

  • Advanced ChemBlocks. "1-[(dimethylamino)methyl]cyclobutanamine". achemblock.com.
  • Ambeed. "CAS No. 1520929-80-9 Specifications". ambeed.com.
  • PubMed. "Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters". nih.gov.
  • RSC Publishing. "LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography...". rsc.org.
  • Waters Corporation. "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography". waters.com.

Sources

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 1-[(Dimethylamino)methyl]cyclobutanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacokineticists, and Preclinical Drug Development Professionals Document Type: Standard Operating Protocol & Technical Guide

Introduction & Scientific Rationale

1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride (CAS: 2940961-80-6) is a highly polar, cyclobutane-containing diamine building block[1]. Structurally analogous to the pharmacophores of several monoamine reuptake inhibitors, this compound is frequently utilized as an investigational intermediate in central nervous system (CNS) and metabolic drug discovery.

Transitioning this molecule from in vitro screening to in vivo preclinical models requires rigorous pharmacokinetic (PK) profiling. Because the compound is formulated as a dihydrochloride salt, it possesses distinct physicochemical properties—namely, high aqueous solubility and a highly basic nature. This application note details a self-validating, field-proven methodology for dosing, sampling, and bioanalyzing this compound in rodent models, ensuring compliance with regulatory guidelines for preclinical safety and bioanalysis.

Formulation Strategy & Causality

The formulation of a test article is the most critical variable in early PK studies. Poor vehicle selection can induce toxicity, alter membrane permeability, or inhibit metabolic enzymes, thereby confounding the true disposition of the drug.

  • Vehicle Selection: 0.9% Normal Saline (NaCl) or Phosphate Buffered Saline (PBS), pH 6.5 – 7.4.

  • The Causality: Because 1-[(Dimethylamino)methyl]cyclobutanamine is supplied as a dihydrochloride salt, it readily dissociates in aqueous media. There is absolutely no need for organic co-solvents (e.g., DMSO, PEG400, or Tween-80). Avoiding these excipients prevents vehicle-induced cardiovascular effects or gastrointestinal irritation, ensuring that the calculated PK parameters reflect the intrinsic properties of the molecule.

Table 1: Formulation Preparation Guidelines
RouteVehicleConcentrationDoseDose VolumePreparation Notes
Intravenous (IV) 0.9% NaCl2.0 mg/mL2.0 mg/kg1.0 mL/kgFilter sterilize (0.22 µm). Prepare fresh daily.
Oral (PO) 0.9% NaCl2.0 mg/mL10.0 mg/kg5.0 mL/kgVortex until clear. No co-solvents required.

In Vivo Dosing Protocols

To accurately determine absolute bioavailability ( F ), the compound must be administered via both Intravenous (IV) and Oral (PO) routes in parallel cohorts.

Subject Selection & Preparation
  • Model: Male Sprague-Dawley rats (8–10 weeks old, 220–250 g).

  • Surgical Modification: Animals should be pre-surgically implanted with Jugular Vein Catheters (JVC).

  • The Causality: Repeated tail-vein bleeding induces significant physiological stress, activating the sympathetic nervous system. This stress alters heart rate and splanchnic blood flow, which can artificially skew drug absorption and distribution. JVCs allow for stress-free, precise serial blood sampling.

Intravenous (IV) Administration
  • Restrain the animal gently using a DecapiCone or standard restrainer.

  • Administer the formulation via the lateral tail vein at a volume of 1.0 mL/kg (Dose: 2.0 mg/kg).

  • Administer as a slow bolus over 15–30 seconds to prevent acute cardiovascular shock.

Oral Gavage (PO) Administration
  • Fast the animals overnight (12 hours) prior to dosing to eliminate food-effect variability on absorption; provide water ad libitum.

  • Administer the formulation via a bulb-tipped gastric gavage needle at a strict volume of 5.0 mL/kg (Dose: 10.0 mg/kg).

  • The Causality: Oral gavage volumes must be strictly controlled. According to NIH guidelines, utilizing a minimal volume (optimally 5 mL/kg for rodents) prevents gastric distension, passive reflux, and microaspiration, which can severely confound absorption data and cause animal distress[2].

Pharmacokinetic Workflow & Blood Sampling

Regulatory guidelines require that preclinical safety and PK studies define the level of exposure relative to the administered dose over a complete time course[3].

PK_Workflow A 1. Formulation (0.9% Saline, pH 6.5) B 2A. IV Dosing (Tail Vein, 1-2 mg/kg) A->B C 2B. PO Dosing (Oral Gavage, 5-10 mg/kg) A->C D 3. Serial Blood Sampling (JVC, 0 - 24 hrs) B->D C->D E 4. Plasma Processing (Protein Precipitation) D->E F 5. LC-MS/MS Bioanalysis (FDA Compliant) E->F G 6. PK Parameter Analysis (NCA Modeling) F->G

Figure 1: Preclinical PK workflow for 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride.

Blood Collection Schedule
  • IV Timepoints: Pre-dose, 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • PO Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • The Causality: Dense early sampling (0.08 – 1 h) is critical to accurately capture the maximum concentration ( Cmax​ ) and the distribution phase (alpha phase). The 24-hour sampling window ensures accurate characterization of the terminal elimination half-life ( t1/2​ ), preventing truncation of the Area Under the Curve (AUC).

LC-MS/MS Bioanalysis & Extraction

Because 1-[(Dimethylamino)methyl]cyclobutanamine is a highly polar diamine, traditional Liquid-Liquid Extraction (LLE) using non-polar organic solvents will yield exceptionally poor recovery. Instead, Protein Precipitation (PPT) with Acetonitrile (ACN) is the optimal method to extract this hydrophilic molecule while removing the protein matrix.

Extraction Protocol

Extraction S1 Plasma (50 µL) S2 Add SIL-IS (10 µL) S1->S2 S3 Add ACN (150 µL) S2->S3 S4 Centrifuge (14k x g) S3->S4 S5 Supernatant to LC-MS/MS S4->S5

Figure 2: Plasma protein precipitation workflow for diamine LC-MS/MS bioanalysis.

Regulatory Compliance & Self-Validation

To ensure the trustworthiness of the resulting data, the bioanalytical method must be validated according to the FDA Bioanalytical Method Validation Guidelines[4].

  • Internal Standard (IS): The addition of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction is mandatory. This corrects for matrix effects, ionization suppression, and extraction recovery variations, mitigating systemic IS variability during LC-MS/MS analysis[5].

  • Quality Controls (QCs): Include Low, Mid, and High QCs in every analytical run. FDA guidelines dictate that accuracy must fall within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where ±20% is acceptable[4].

Data Presentation: Expected PK Parameters

Following LC-MS/MS quantification, concentration-time data should be analyzed using Non-Compartmental Analysis (NCA). Below is a structured summary of the parameters that must be reported to evaluate the compound's viability as a drug candidate or probe.

Table 2: Essential Pharmacokinetic Parameters (NCA)
ParameterDescriptionExpected Profile (IV)Expected Profile (PO)
Cmax​ Maximum plasma concentrationHigh (Immediate at 5 min)Moderate (Absorption dependent)
Tmax​ Time to maximum concentration0.08 h (First sampling point)0.5 - 2.0 h
AUC0−∞​ Total systemic exposureBaseline reference for clearanceUsed to calculate Bioavailability ( F )
t1/2​ Terminal elimination half-life2.0 - 6.0 h2.0 - 6.0 h
CL Total body clearanceModerate to HighN/A
Vd​ Volume of distribution> Total body water (High tissue binding)N/A
F(%) Absolute Bioavailability100% (Reference)30 - 70% (Dependent on first-pass effect)

References

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. National Institutes of Health (NIH) / PMC. URL: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration (FDA). URL: [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. National Institutes of Health (NIH) / PMC. URL: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). URL: [Link]

Sources

Application Note & Protocols: Crystallization of 1-[(Dimethylamino)methyl]cyclobutanamine Salts

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the crystallization of salts of 1-[(Dimethylamino)methyl]cyclobutanamine, a key intermediate in pharmaceutical development.[1] It covers the fundamental principles of amine salt formation and crystallization, detailed step-by-step protocols for various techniques, and expert guidance on solvent selection and troubleshooting. The methodologies outlined herein are designed to assist researchers, chemists, and drug development professionals in obtaining high-quality, crystalline salt forms suitable for further characterization and use.

Introduction: The Critical Role of Crystalline Salts

In pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. Many APIs are large organic molecules that may exhibit poor aqueous solubility or stability in their free-base form.[2] Converting an amine-containing API, such as 1-[(Dimethylamino)methyl]cyclobutanamine, into a salt is a common and highly effective strategy to enhance these properties.[2][3]

The formation of a crystalline salt offers several distinct advantages:

  • Improved Solubility & Bioavailability: Salt forms are often more water-soluble than the neutral free base, which can significantly improve bioavailability.[2]

  • Enhanced Stability: Crystalline lattices provide a stable environment, protecting the molecule from degradation.

  • Ease of Purification: Crystallization is a powerful purification technique, capable of removing impurities more effectively than chromatography in many cases.[3][4]

  • Consistent Physical Properties: A well-defined crystalline form ensures batch-to-batch consistency in properties like melting point, dissolution rate, and hygroscopicity.[5]

1-[(Dimethylamino)methyl]cyclobutanamine (CAS 1520929-80-9) is a diamine, containing both a primary and a tertiary amine.[6][7] This structure presents a unique opportunity and a specific challenge: the potential to form either a mono-salt or a di-salt depending on the stoichiometry of the acid used. Controlling this stoichiometry is a key experimental parameter. This guide will focus primarily on the formation of hydrochloride salts, which are the most common in the pharmaceutical industry, but the principles can be applied to other counter-ions as well.[2][8]

Foundational Principles of Amine Salt Crystallization

The process can be broken down into two main stages: salt formation and crystallization.

2.1 Salt Formation: An Acid-Base Reaction The core of the process is a simple acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from an acid.[2][9] For hydrochloride salts, this involves reacting the amine free base with hydrochloric acid.

  • Stoichiometry is Key: For 1-[(Dimethylamino)methyl]cyclobutanamine, adding one molar equivalent of HCl will preferentially protonate the more basic amine (typically the tertiary amine), leading to the mono-hydrochloride salt. Adding two or more equivalents will lead to the di-hydrochloride salt. Precise control over the amount of acid added is crucial for obtaining the desired product.

2.2 Crystallization: From Disordered Solution to Ordered Solid Crystallization is a thermodynamic process driven by supersaturation. A supersaturated solution is an unstable state containing more dissolved solute than it can hold at equilibrium. The system strives to return to equilibrium by precipitating the excess solute in a highly ordered, crystalline form. This process occurs in two main steps:

  • Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei). This can occur spontaneously (homogeneous nucleation) or be induced by impurities, dust, or scratches on the container surface (heterogeneous nucleation).

  • Crystal Growth: Once nuclei are formed, solute molecules from the solution deposit onto the surface of the nuclei, causing the crystals to grow.

The quality of the final crystals is highly dependent on the rate at which these processes occur. Slow, controlled crystallization generally leads to larger, more perfect crystals, while rapid precipitation often results in small, poorly-formed crystals or an amorphous powder.[10]

Strategic Workflow for Crystallization

A systematic approach is essential for successfully crystallizing a new amine salt. The following workflow outlines the key decision points and experimental stages.

G cluster_prep Preparation & Salt Formation cluster_screen Screening Phase cluster_protocols Crystallization Protocols cluster_analysis Analysis & Iteration start Start: Purified Amine Free Base salt_form Salt Formation (e.g., Add 1-2 eq. HCl in Dioxane) start->salt_form Dissolve in suitable solvent (e.g., IPA, Ether) solvent_screen Solvent System Screening (Solubility/Antisolvent Tests) salt_form->solvent_screen tech_select Select Crystallization Technique solvent_screen->tech_select evap Slow Evaporation tech_select->evap Volatile Solvent cool Slow Cooling tech_select->cool Temp-dependent Solubility vapor Vapor Diffusion tech_select->vapor Small Scale, Delicate Crystals anti Anti-Solvent Addition tech_select->anti Insoluble in Antisolvent isolate Isolate & Dry Crystals (Filtration, Vacuum) evap->isolate cool->isolate vapor->isolate anti->isolate characterize Characterize Solid Form (Microscopy, DSC, PXRD) isolate->characterize optimize Optimize Conditions? characterize->optimize optimize->solvent_screen Yes (e.g., oiling occurred) finish End: High-Quality Crystals optimize->finish No

Caption: General workflow for the crystallization of amine salts.

Solvent Selection: The Most Critical Parameter

The choice of solvent is the single most important factor in a successful crystallization.[10] An ideal solvent should dissolve the compound moderately at high temperatures but poorly at low temperatures.[11]

4.1 Single Solvent Systems The search for a suitable solvent is often empirical. A good starting point is to test the solubility of the amine salt in a range of solvents with varying polarities.

Table 1: Solvent Selection Guide for Amine Salts

Solvent Polarity Boiling Point (°C) Typical Use & Rationale
Isopropanol (IPA) Polar Protic 82.6 Excellent starting point. Good for dissolving amine salts; often used in cooling or anti-solvent methods.[12]
Ethanol Polar Protic 78.4 Similar to IPA, often used in combination with water or a non-polar anti-solvent like ether or hexanes.[12]
Methanol Polar Protic 64.7 Tends to be a very good solvent, sometimes too good, making it difficult to recover the product. Useful for dissolving crude material before adding an anti-solvent.
Water Highly Polar 100 Can be effective for highly polar salts, but its high boiling point makes it difficult to remove from crystals.[11] Often used in combination with a miscible organic solvent.
Acetonitrile Polar Aprotic 81.6 A versatile solvent used successfully for cocrystal formation of amine hydrochlorides.[8]
Ethyl Acetate (EtOAc) Medium Polarity 77.1 Often a good choice for both dissolving the initial material and as a solvent in which the salt can precipitate.[13]
Dichloromethane (DCM) Medium Polarity 39.6 Can be useful, but its high volatility makes it better suited for slow evaporation or diffusion methods.[10]
Toluene Non-polar 111 Can be used to azeotropically remove water from hydrated salts during the crystallization process.[12]
Hexanes / Heptane Non-polar ~69 / ~98 Almost always used as an anti-solvent to induce precipitation from a more polar solvent solution.[12]

| Diethyl Ether | Non-polar | 34.6 | A very common anti-solvent, especially in combination with ethanol or methanol.[12][14] Its high volatility requires a well-sealed system for slow diffusion. |

4.2 Solvent-Antisolvent Pairs This is a powerful technique where the amine salt is dissolved in a "good" solvent, and a "poor" solvent (the antisolvent) in which the salt is insoluble is slowly introduced. The two solvents must be miscible.[11] Common pairs include Ethanol/Diethyl Ether, Isopropanol/Hexanes, and Acetone/Water.[11][12]

Detailed Crystallization Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 5.1: In-Situ Salt Formation and Cooling Crystallization

This method is efficient as it combines salt formation and crystallization in one pot. It is ideal when the salt has lower solubility in the reaction solvent than the free base.

  • Dissolution: Dissolve the free base of 1-[(Dimethylamino)methyl]cyclobutanamine (1.0 eq) in a suitable solvent (e.g., Isopropanol, 5-10 mL per gram of amine).

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (1.0-1.1 eq for the mono-salt; 2.0-2.2 eq for the di-salt). A 4M HCl solution in dioxane is often used to avoid introducing water.[15][16]

  • Precipitation: The hydrochloride salt may begin to precipitate immediately upon addition of the acid.[16]

  • Heating: Gently warm the mixture until the solid redissolves completely, creating a saturated or near-saturated solution. Do not overheat.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool).

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 5.2: Slow Evaporation

This is the simplest technique, suitable for moderately volatile solvents and when ample time is available.[10][17]

  • Prepare Solution: Prepare a saturated or near-saturated solution of the amine salt in a suitable solvent (e.g., ethyl acetate or acetonitrile) in a clean vial or beaker.

  • Cover: Cover the container with a cap or parafilm. Pierce a few small holes in the cover with a needle.[10][17] This allows the solvent to evaporate slowly. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubate: Place the container in a quiet, vibration-free location.[17]

  • Monitor: Check for crystal growth over several days or weeks.

  • Isolate: Once suitable crystals have formed, carefully decant the remaining solvent (mother liquor) and dry the crystals.

Protocol 5.3: Vapor Diffusion (Liquid-Liquid)

This technique is excellent for small quantities of material and for growing high-quality single crystals for X-ray diffraction.[17]

  • Inner Vial: Dissolve the amine salt in a minimal amount of a "good," less volatile solvent (e.g., ethanol) in a small, open vial.

  • Outer Jar: Place this inner vial inside a larger jar or beaker that contains a layer of a "poor," more volatile anti-solvent (e.g., diethyl ether). The anti-solvent should be one in which the salt is insoluble.

  • Seal: Seal the outer jar tightly.

  • Diffusion: Over time, the more volatile anti-solvent will diffuse into the inner vial's solution, reducing the solubility of the salt and causing slow crystallization.[17]

  • Isolate: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

G cluster_main Vapor Diffusion Setup jar vial antisolvent Anti-solvent Vapor (e.g., Diethyl Ether) solution Salt Solution (e.g., in Ethanol) antisolvent_liquid Anti-solvent Liquid crystal Crystal Growth

Caption: Diagram of a liquid-liquid vapor diffusion setup.

Protocol 5.4: Anti-Solvent Addition

This method is rapid and useful for generating a large amount of crystalline material quickly.

  • Dissolution: Dissolve the amine salt in the minimum amount of a "good" polar solvent (e.g., methanol or IPA).

  • Filtration (Optional): If the solution is cloudy, filter it while warm to remove any insoluble impurities.

  • Addition: While stirring the solution, slowly add a "poor" non-polar anti-solvent (e.g., hexanes or diethyl ether) dropwise until the solution becomes persistently cloudy (the cloud point).

  • Redissolve: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallize: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. Cooling can also be used to increase the yield.

  • Isolate: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Oiling Out / Gummy Precipitate The compound's solubility is too high at the crystallization temperature; cooling is too rapid; impurities are present. Re-dissolve the oil by warming and add more solvent. Try a different solvent system. Ensure the starting material is pure. Slower cooling may help.[12][18]
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble in the chosen solvent. Try adding a seed crystal from a previous batch. Slowly evaporate some of the solvent to increase concentration. Add an anti-solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Formation of Fine Powder Precipitation was too rapid (e.g., solution was too concentrated or cooled too quickly). Reduce the concentration of the solution. Slow down the rate of cooling or anti-solvent addition.[10]
Poor Yield The salt is still too soluble in the mother liquor at low temperatures; insufficient cooling time. Ensure the solution is cooled for an adequate amount of time. Try a different solvent or solvent/anti-solvent pair where the salt is less soluble. Partially evaporate the mother liquor to recover more material (this second crop may be less pure).

| Hydrate Formation | Presence of water in the solvents or from the use of aqueous acids. | Use anhydrous solvents and reagents (e.g., HCl in dioxane instead of aqueous HCl). Consider azeotropic distillation with toluene to remove water.[12] |

Characterization of Crystalline Salts

Once crystals are obtained, it is essential to characterize them to confirm their identity and assess their quality. Common techniques include:

  • Visual Microscopy: To observe crystal morphology and size.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): To identify polymorphs, solvates, and determine thermal stability.[5]

  • Powder X-Ray Diffraction (PXRD): To obtain a unique "fingerprint" of the crystalline form and identify different polymorphs.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stoichiometry of the salt.

Conclusion

The successful crystallization of 1-[(Dimethylamino)methyl]cyclobutanamine salts is a crucial step in its development as a pharmaceutical intermediate. By applying a systematic approach based on the principles of solubility, supersaturation, and controlled nucleation and growth, high-quality crystalline material can be reliably obtained. This guide provides a suite of robust protocols and practical insights to navigate the challenges of salt selection and crystallization, enabling researchers to produce consistent, stable, and pure salt forms for their research and development needs.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
  • Forming oxalte salts of amines. Sciencemadness.org.
  • Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Benchchem.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Buy 1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride. Evelab.
  • Crystallisation Techniques. University of Washington, Department of Chemistry.
  • Guide for crystalliz
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
  • SOP: CRYSTALLIZ
  • Technical Support Center: Scaling Up Chiral Resolution of Amines. Benchchem.
  • Recrystallization and Crystallization. University of Rochester, Department of Chemistry.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Formation and Solid-State Characterization of a Salt-Induced Metastable Polymorph of Flufenamic Acid. Crystal Growth & Design.
  • 1-[(dimethylamino)methyl]cyclobutanamine. Advanced ChemBlocks Inc.
  • Amine and HCl - salt form
  • 1-[(dimethylamino)methyl]cyclobutan-1-amine. American Elements.
  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. The Royal Society of Chemistry.

Sources

Topic: High-Throughput Screening Assays for 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Desk of a Senior Application Scientist

A Strategic Guide to Elucidating the Pharmacological Profile of a Novel CNS-Active Scaffold

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride, a compound featuring a unique cyclobutylamine core and a dimethylamine pharmacophore. These structural motifs are prevalent in numerous centrally active pharmaceuticals, suggesting potential interactions with key neurological targets.[1][2][3] This guide is designed for researchers in drug discovery and pharmacology, offering detailed, field-proven protocols for identifying and characterizing the compound's biological activity. We move beyond simple procedural lists to explain the causal-driven logic behind assay selection and experimental design. Two primary HTS protocols are detailed: a cell-based calcium flux assay for G-Protein Coupled Receptor (GPCR) activation and a fluorescent substrate uptake assay for Solute Carrier (SLC) transporter inhibition. These protocols are framed within a robust quality control and validation framework, ensuring the generation of reliable and actionable data for hit identification and lead optimization.

Introduction: The Scientific Rationale

The compound 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride presents a compelling case for pharmacological investigation. Its structure is analogous to moieties found in known central nervous system (CNS) stimulants and antidepressants that modulate monoamine signaling pathways.[2][3] Specifically, the cyclobutylamine scaffold has been identified in agents that inhibit the reuptake of norepinephrine (NA) and serotonin (5-HT), while the dimethylamine group is a common feature in ligands for a wide array of receptors and transporters.[1][2]

Given this structural evidence, a logical starting point for characterization is to screen for activity against two of the most significant CNS drug target families:

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs mediate the effects of most neurotransmitters and are the target of over 30% of FDA-approved drugs.[4][5]

  • Solute Carrier (SLC) Transporters: This family includes the monoamine transporters (SERT, DAT, NET) responsible for the reuptake of serotonin, dopamine, and norepinephrine, which are critical targets for antidepressants and psychostimulants.[6][7]

High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate the activity of this novel compound against large panels of these potential targets, transforming a molecule of unknown function into a validated pharmacological tool or a promising therapeutic lead.[8][9]

Strategic HTS Workflow for Target Identification

A successful screening campaign is not a single experiment but a logical cascade. The initial goal is to cast a wide net with a robust primary assay to identify any biological activity. Positive "hits" from this screen are then subjected to more specific secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Secondary & Selectivity Screening cluster_3 Lead Optimization Compound 1-[(Dimethylamino)methyl] cyclobutanamine dihydrochloride Primary_Assay Broad Target Class Assays (e.g., GPCR Calcium Flux, Transporter Uptake) Compound->Primary_Assay Single high concentration Confirmation Re-test in Primary Assay (Confirms initial activity) Primary_Assay->Confirmation Identified 'Hits' Dose_Response Dose-Response Curve Generation (Determine Potency: EC50/IC50) Confirmation->Dose_Response Selectivity Selectivity Panel Screening (Test against related targets) Dose_Response->Selectivity Confirmed Potent Hits Orthogonal Orthogonal Assay (Confirm activity with different technology, e.g., Radioligand Binding) Selectivity->Orthogonal SAR Structure-Activity Relationship (SAR) (Synthesize and test analogs) Orthogonal->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

Figure 1: A strategic workflow for HTS-based target identification and validation.

HTS Protocol 1: GPCR Functional Screen via Calcium Flux

Principle of the Assay

This protocol is designed to identify compounds that activate or inhibit Gq-coupled GPCRs. The activation of these receptors triggers a signaling cascade via phospholipase C, culminating in the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum.[5][10] This transient increase in cytosolic Ca²⁺ can be detected with high sensitivity using a fluorescent indicator dye that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. This assay is a workhorse of HTS due to its homogeneous ("no-wash") format, rapid kinetics, and robust signal window.[11]

Gq_Pathway Test_Compound Test Compound (Agonist) GPCR Gq-Coupled GPCR Test_Compound->GPCR Binds & Activates G_Protein Gαq/11 Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) IP3->ER Binds to IP3 Receptor Ca_Release ER->Ca_Release Opens Channel Dye Calcium-Sensitive Dye Ca_Release->Dye Ca²⁺ Binds Fluorescence Fluorescence Increase Dye->Fluorescence Signal Output

Figure 2: Simplified Gq signaling pathway leading to a fluorescent readout.
Materials and Reagents
  • Cells: HEK293 or CHO cells stably expressing the GPCR target of interest.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates for compound dilution.

  • Reagents:

    • Calcium-sensitive dye kit (e.g., Fluo-8 AM, Calcium-6).

    • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Positive Control: A known agonist for the target GPCR.

    • Negative Control: Assay buffer with 0.1% DMSO.

  • Equipment:

    • Automated liquid handler.

    • Plate-reading fluorometer with kinetic reading capability and integrated dispenser (e.g., FLIPR, PHERAstar).

Step-by-Step Protocol
  • Cell Plating:

    • A day prior to the assay, seed cells into 384-well assay plates at a density optimized for 80-90% confluency on the assay day.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Plate Preparation:

    • Prepare serial dilutions of 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride in 100% DMSO.

    • Using an automated liquid handler, transfer the diluted compounds to an intermediate plate containing assay buffer to achieve the desired final concentration with a constant DMSO percentage (typically ≤ 0.1%).

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's protocol, including probenecid.

    • Remove cell culture medium from the assay plates and add 20 µL of the dye-loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay Execution and Data Acquisition:

    • Place the cell plate into the plate reader.

    • Set the instrument to measure fluorescence kinetically (e.g., one reading per second for 120 seconds).

    • Establish a stable baseline reading for the first 10-20 seconds.

    • The instrument's integrated dispenser adds 10 µL of the compound from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for the remaining time to capture the peak calcium response.

Data Analysis
  • Response Calculation: The response is typically calculated as the maximum fluorescence intensity post-compound addition minus the average baseline fluorescence.

  • Normalization: For agonist screening, data is normalized to the positive control (100% activation) and negative control (0% activation).

    • % Activation = [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100

  • Dose-Response: Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (potency).

HTS Protocol 2: Neurotransmitter Transporter Inhibition Assay

Principle of the Assay

This assay quantifies the inhibitory activity of a compound on a specific monoamine transporter (e.g., SERT, DAT, or NET). It utilizes a fluorescent substrate that is a substrate for the transporter.[6] Cells engineered to express high levels of a specific transporter will actively take up this substrate, leading to an accumulation of fluorescence inside the cells.[6][12] If the test compound is an inhibitor of the transporter, it will block this uptake, resulting in a lower intracellular fluorescence signal. This method provides a direct functional measure of transporter activity and is highly amenable to HTS.[6]

Materials and Reagents
  • Cells: HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Fluorescent transporter substrate (e.g., a commercially available fluorescent monoamine mimic).

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

    • Positive Control: A known potent inhibitor for the target transporter (e.g., Fluoxetine for SERT, GBR-12909 for DAT).

    • Negative Control: Assay buffer with 0.1% DMSO.

  • Equipment:

    • Automated liquid handler.

    • Fluorescence microplate reader with bottom-read capability.

Step-by-Step Protocol
  • Cell Plating:

    • Seed transporter-expressing cells into 384-well assay plates 24-48 hours before the assay to ensure a confluent monolayer.

    • Incubate at 37°C, 5% CO₂.

  • Compound and Control Addition:

    • Prepare compound plates with serial dilutions of 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride as described in Protocol 1.

    • On the day of the assay, remove the culture medium from the cell plates.

    • Add 20 µL of KRH buffer to each well.

    • Transfer 5 µL of the diluted compound, positive control, or negative control to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the transporter.

  • Substrate Addition and Uptake:

    • Prepare the fluorescent substrate solution in KRH buffer at 2x the final desired concentration.

    • Add 25 µL of the 2x substrate solution to all wells to initiate the uptake reaction.

    • Incubate for a pre-optimized time (e.g., 10-30 minutes) at room temperature, protected from light. The exact time is critical and should be within the linear range of uptake.

  • Signal Termination and Reading:

    • The uptake is effectively stopped by reading the plate. No wash step is required for certain substrates that are only fluorescent intracellularly. For others, a wash step with ice-cold buffer may be necessary to remove extracellular substrate.

    • Read the plate on a fluorescence plate reader using appropriate excitation and emission wavelengths.

Data Analysis
  • Normalization: Data is normalized to the controls to determine the percent inhibition. The negative control (uninhibited uptake) represents 0% inhibition, and the positive control (fully blocked uptake) represents 100% inhibition.

    • % Inhibition = [(Signal_Negative - Signal_Compound) / (Signal_Negative - Signal_Positive)] * 100

  • Dose-Response: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the transporter activity.

Assay Validation: The Cornerstone of Trustworthy Data

Before embarking on a full screening campaign, each assay must be rigorously validated to ensure it is robust, reproducible, and fit for purpose.[13][14] This validation process provides the statistical foundation for hit identification.[9][15]

Key Performance Metrics
MetricFormula / DescriptionAcceptance CriteriaRationale
Signal-to-Background (S/B) Mean(Signal_High) / Mean(Signal_Low)> 3 (Recommended > 5)Measures the dynamic range of the assay. A larger window makes it easier to distinguish hits from noise.[13]
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100< 10% (Recommended < 5%)Measures the variability within a set of replicates. Low CV indicates good precision.[14]
Z'-Factor 1 - [3*(SD_High + SD_Low) / |Mean_High - Mean_Low|]≥ 0.5The gold standard for HTS assay quality. It incorporates both the signal window and data variation to provide a single metric of assay robustness. A Z' factor of 0.5 or greater indicates an excellent assay suitable for HTS.[9][14]
Validation Protocol
  • Plate Uniformity Assessment: Prepare several 384-well plates where half the wells contain the high signal control (e.g., positive control agonist/inhibitor) and the other half contain the low signal control (e.g., vehicle).

  • DMSO Tolerance: Run the assay with varying concentrations of DMSO (e.g., 0.1% to 2%) to determine the highest concentration that does not adversely affect assay performance.

  • Statistical Validation:

    • Run the assay with high and low controls over multiple plates and on different days to assess inter-plate and inter-day reproducibility.[13]

    • Calculate the S/B, %CV, and Z'-Factor for each plate. The assay is considered validated and ready for screening only when these metrics consistently meet the acceptance criteria.[14]

Conclusion

The protocols detailed in this application note provide a robust and scientifically-grounded framework for the high-throughput screening of 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride. By systematically applying the GPCR calcium flux and transporter uptake assays, researchers can efficiently identify and characterize the compound's primary biological targets. The emphasis on rigorous assay validation and quality control ensures that the data generated is reliable, reproducible, and forms a solid foundation for subsequent hit-to-lead chemistry and further pharmacological studies. This strategic approach is essential for unlocking the therapeutic potential of novel chemical entities in modern drug discovery.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Center for Biotechnology Information.
  • Ion Channel Research: Advancing High Throughput Screening Techniques - Aurora Biomed. (2024, June 12). Aurora Biomed.
  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent.
  • GPCR Signaling Assay Applications in High-Throughput Screening - Blog - ICE Bioscience. (2025, April 29). ICE Bioscience.
  • High-Throughput Screening in Drug Discovery - ION Biosciences. (n.d.). ION Biosciences.
  • Ion Channel Assays - Charles River Laboratories. (n.d.). Charles River Laboratories.
  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. - Celtarys. (2023, April 12). Celtarys.
  • Zheng, W., Spencer, R. H., & Kiss, L. (2004). High throughput assay technologies for ion channel drug discovery. Assay and drug development technologies, 2(5), 543–552. Retrieved from [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments. (n.d.). Springer Nature.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). ResearchGate.
  • Xu, J., Wang, X., & Li, M. (2016). High throughput screening technologies for ion channels. Acta pharmaceutica Sinica. B, 6(1), 1–11. Retrieved from [Link]

  • 1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride (EVT-12636665). (n.d.). Autech Scientific.
  • Eskesen, K., Jørgensen, T. N., & Sørensen, P. O. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of neuroscience methods, 169(2), 246–254. Retrieved from [Link]

  • A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters in. (n.d.). Agilent.
  • High Density Receptor-Ligand Binding Assays. (n.d.). Sigma-Aldrich.
  • Blevitt, J. M., Früh, K., Glass, C., Jackson, M. R., Peterson, P. A., & Huang, S. (1999). A Fluorescence-Based High Throughput Screen for the Transporter Associated with Antigen Processing. Journal of biomolecular screening, 4(2), 87–91. Retrieved from [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.). ResearchGate.
  • Introduction - High-Throughput Screening Center. (n.d.). National Center for Advancing Translational Sciences.
  • How Do You Validate an Assay for High-Throughput Screening? - BellBrook Labs. (2026, March 3). BellBrook Labs.
  • A powerful tool for drug discovery - European Pharmaceutical Review. (2005, May 20). European Pharmaceutical Review.
  • Transporter Screening Assays - Creative BioMart. (n.d.). Creative BioMart.
  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. (2026, March 25). Technology Networks.
  • Auld, D., & Irimia, J. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). National Center for Biotechnology Information.
  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. (n.d.). Michigan State University.
  • 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride. (2024, April 14). Autech Scientific.
  • Transporter targets and HTS flow cytometry. (n.d.). ResearchGate.
  • Carnmalm, B., Rämsby, S., Renyi, A. L., Ross, S. B., & Ogren, S. O. (1978). Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. Journal of medicinal chemistry, 21(1), 78–82. Retrieved from [Link]

  • Singh, K., Singh, S., & Singh, P. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Journal of the Iranian Chemical Society, 1-38.

Sources

scaling up chemical synthesis of 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Scalable Synthesis of 1-[(Dimethylamino)methyl]cyclobutanamine Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and scalable protocol for the chemical synthesis of 1-[(Dimethylamino)methyl]cyclobutanamine Dihydrochloride, a valuable building block in medicinal chemistry and organic synthesis. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the chosen synthetic route—the Eschweiler-Clarke reaction—and addresses critical considerations for scaling the process from the laboratory bench to pilot-plant production. Detailed methodologies for synthesis, purification, and analytical characterization are presented to ensure researchers, scientists, and drug development professionals can achieve a high-purity final product with robust process control.

Introduction and Strategic Overview

1-[(Dimethylamino)methyl]cyclobutanamine, a diamine featuring a unique cyclobutane scaffold, serves as a key intermediate in the development of novel chemical entities.[1] Its dihydrochloride salt form enhances stability, crystallinity, and ease of handling, making it preferable for storage and downstream applications. The purity of this intermediate is paramount, as it directly impacts the quality, yield, and safety profile of subsequent active pharmaceutical ingredients (APIs).

The chosen synthetic strategy is a reductive amination, specifically the Eschweiler-Clarke reaction. This classic yet powerful method offers several advantages for scale-up:

  • High Selectivity: It reliably produces tertiary amines from primary amines without the formation of quaternary ammonium salts, a common side reaction with other alkylating agents.[2][3]

  • Cost-Effectiveness: It utilizes inexpensive and readily available reagents—formaldehyde and formic acid.

  • Irreversible Reaction: The in-situ generation and loss of carbon dioxide gas drives the reaction to completion.[2]

This guide will detail the synthesis starting from the precursor, 1-(aminomethyl)cyclobutanamine, its conversion to the free base via N,N-dimethylation, and final isolation as the stable dihydrochloride salt.

Overall Synthetic Workflow

The synthesis is a two-step process from the primary amine precursor. First, the primary amine is exhaustively methylated to the tertiary amine free base. Second, the free base is converted to its dihydrochloride salt for improved stability and handling.

G A 1-(Aminomethyl)cyclobutanamine (Starting Material) B Eschweiler-Clarke Reaction (N,N-Dimethylation) A->B Formaldehyde, Formic Acid C 1-[(Dimethylamino)methyl]cyclobutanamine (Free Base Intermediate) B->C Work-up & Extraction D Salt Formation (HCl Addition) C->D HCl in Solvent (e.g., IPA, Ether) E 1-[(Dimethylamino)methyl]cyclobutanamine Dihydrochloride (Final Product) D->E Filtration & Drying G Start Scale-Up Synthesis Plan Thermo Analyze Thermal Hazards (Exotherms) Start->Thermo Gas Analyze Gas Evolution (CO2 Volume) Start->Gas Purify Evaluate Purification Strategy Start->Purify Reactor Select Jacketed Reactor with Overhead Stirring and Efficient Cooling Thermo->Reactor High Exotherm Venting Ensure Adequate Venting & Off-Gas Scrubber Gas->Venting High Volume Extraction Large-Scale Liquid-Liquid Extraction Purify->Extraction Lab Scale Feasible Crystallization Develop Recrystallization Protocol Purify->Crystallization Pilot Scale Preferred Implement Implement Pilot-Scale Protocol Reactor->Implement Venting->Implement Extraction->Implement Crystallization->Implement

Caption: Key decision points for scaling up the synthesis process.

Analytical Methods for Quality Control

To ensure the final product meets the required specifications, a suite of analytical tests should be performed.

ParameterMethodPurposeTypical Specification
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure and absence of major impurities.Spectrum conforms to reference standard.
Identity Mass Spectrometry (MS)Confirms the molecular weight of the free base.[M+H]⁺ matches theoretical value.
Purity HPLC-UV or LC-MSQuantifies the main component and detects impurities.≥98.0%
Residual Solvents GC-HSQuantifies any remaining solvents from synthesis/purification.Per ICH Q3C guidelines.
Physical Appearance Visual InspectionConfirms expected physical state.White to off-white crystalline solid.
Protocol: Sample Preparation for LC-MS Analysis
  • Stock Solution: Accurately weigh approximately 10 mg of the final product into a 10 mL volumetric flask.

  • Dilution: Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Sample Preparation: Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Filter the sample through a 0.45 μm membrane filter into an HPLC vial. [4]Analyze using a suitable C18 column with a gradient elution mobile phase (e.g., water/acetonitrile with 0.1% formic acid) and MS detection.

Conclusion

The Eschweiler-Clarke reaction provides a robust, efficient, and scalable method for the synthesis of 1-[(Dimethylamino)methyl]cyclobutanamine Dihydrochloride. By understanding the underlying chemical principles and carefully considering the engineering and safety challenges associated with scale-up, researchers and production chemists can reliably produce this key intermediate at high purity. The protocols and considerations outlined in this guide serve as a comprehensive resource for achieving this goal, bridging the gap between laboratory discovery and larger-scale manufacturing.

References

  • Vertex AI Search. (2026). 1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride.
  • Name-Reaction.com. (2026). Eschweiler-Clarke reaction.
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
  • Wikipedia. (2024). Eschweiler–Clarke reaction.
  • Gao, S., et al. (2023).
  • Advanced ChemBlocks. (2026). 1-[(dimethylamino)methyl]cyclobutanamine.
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
  • SynArchive. (2026). Eschweiler-Clarke Reaction.
  • Organic Syntheses. (n.d.). Procedure.
  • Organic Syntheses. (n.d.). cyclobutylamine.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • American Elements. (n.d.). 1-[(dimethylamino)methyl]cyclobutan-1-amine.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Rowles, H., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods.
  • Google Patents. (n.d.). CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride.
  • Organic Syntheses. (n.d.). 1 - Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). cyclobutylamine - Organic Syntheses Procedure.
  • ScholarWorks. (2023).
  • Zhu, Z., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC.
  • Sigma-Aldrich. (n.d.). 1-[(dimethylamino)methyl]cyclobutan-1-amine.
  • Organic Syntheses. (n.d.). methylamine hydrochloride.
  • EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
  • ResearchGate. (2018). Scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry.
  • Klysner, S., et al. (n.d.).
  • BenchChem. (2025).
  • Enamine. (2024). Scale-Up Synthesis of MedChem Relevant Cores.
  • Bickler, B. (2015). Organic amine flash purification using a novel stationary phase.

Sources

Troubleshooting & Optimization

optimizing HPLC retention time for 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride Compound Profile: Low molecular weight aliphatic diamine (primary amine and tertiary dimethylamine). Supplied as a highly polar, water-soluble dihydrochloride salt.

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with highly polar, dicationic basic amines. Standard reversed-phase liquid chromatography (RPLC) often fails for this class of molecules, resulting in void volume elution and severe peak tailing. This guide provides mechanistic explanations and self-validating protocols to establish robust, reproducible retention.

🔬 Part 1: Core Troubleshooting FAQs

Q1: Why does my compound elute in the void volume ( t0​ ) on a standard C18 column?

The Causality: 1-[(Dimethylamino)methyl]cyclobutanamine contains two basic nitrogen centers. At standard acidic mobile phase conditions (pH 2–7), both the primary and tertiary amines are fully protonated, creating a highly hydrophilic dication. Reversed-phase retention relies on hydrophobic partitioning between the analyte and the C18 alkyl chains. Because the dicationic species has virtually no hydrophobicity, it cannot partition into the stationary phase and is swept out with the solvent front.

Q2: How can I force this diamine to retain using Reversed-Phase Chromatography?

The Causality & Solution: To retain this molecule in RPLC, you must neutralize its charge to increase its hydrophobicity. This is achieved via High-pH RPLC . By raising the mobile phase pH to 11.0 (using ammonium hydroxide), you exceed the pKa​ of both amines (typically ~9.5–10.5), deprotonating them into their neutral free-base forms.

Critical Warning: Standard silica-based columns undergo rapid dissolution via base-catalyzed hydrolysis at pH > 8. You must use a specialized column engineered for high-pH stability, such as those utilizing Ethylene Bridged Hybrid (BEH) particle technology[1]. BEH columns resist base particle dissolution, allowing routine operation up to pH 12[1].

Q3: What if I need MS compatibility and cannot use high-pH buffers?

The Causality & Solution: If you must operate at acidic pH for positive-ion electrospray ionization (ESI+), the most robust alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is specifically designed for highly polar analytes that fail to retain on RPLC[2].

In HILIC, the mobile phase is highly organic (typically >70% acetonitrile), and the stationary phase is polar (e.g., bare silica or zwitterionic)[3]. The mechanism involves the partitioning of the polar protonated diamine into a stagnant, water-enriched layer immobilized on the silica surface[4]. Because the mobile phase is highly volatile, HILIC provides a massive increase in ESI-MS sensitivity compared to highly aqueous RPLC methods[3].

Q4: Why am I observing severe peak tailing, and how do I fix it?

The Causality: Peak tailing for basic amines is primarily caused by secondary electrostatic interactions (cation-exchange) between the protonated amines and ionized residual silanols ( Si−O− ) on the silica support. The Solution:

  • In HILIC: Ensure your mobile phase contains adequate buffer concentration (e.g., 10–20 mM ammonium formate) to mask these secondary electrostatic interactions[2].

  • In RPLC: Operating at high pH (pH 11) neutralizes the analyte, completely eliminating the electrostatic attraction to the negatively charged silanols, resulting in perfectly symmetrical peaks[1].

📊 Part 2: Method Selection & Mechanisms

OptimizationWorkflow Start 1-[(Dimethylamino)methyl] cyclobutanamine Assess Is MS compatibility required? Start->Assess YesMS Yes (LC-MS) Assess->YesMS Yes NoMS No (UV/ELSD) Assess->NoMS No HILIC HILIC Mode (Bare Silica / ZIC-HILIC) Mobile Phase: >70% ACN Buffer: NH4 Formate YesMS->HILIC HighPH High-pH RPLC (Hybrid Silica / BEH) Mobile Phase: pH 11 Buffer: NH4OH YesMS->HighPH NoMS->HighPH IonPair Ion-Pairing RPLC (Standard C18) Reagent: HFBA NoMS->IonPair

Decision Tree for optimizing HPLC retention of polar aliphatic diamines.

Mechanisms cluster_HILIC HILIC Mechanism (Low pH) cluster_HighPH High-pH RPLC Mechanism AnalyteH Protonated Diamine (Hydrophilic Dication) Partition Aqueous Partitioning & Electrostatic Attraction AnalyteH->Partition WaterLayer Immobilized Water Layer on Polar Silica Partition->WaterLayer AnalyteN Deprotonated Diamine (Hydrophobic Free Base) Hydrophobic Hydrophobic Partitioning AnalyteN->Hydrophobic C18 C18 Stationary Phase (BEH Hybrid) Hydrophobic->C18

Comparison of retention mechanisms: HILIC vs. High-pH Reversed-Phase.

🧪 Part 3: Verified Experimental Protocols

Protocol A: HILIC-MS Method (Recommended for LC-MS/MS)

This method utilizes the high polarity of the protonated diamine to achieve retention via hydrophilic partitioning[3].

  • Column Selection: Unbonded bare silica (e.g., Waters XBridge HILIC) or Zwitterionic (ZIC-HILIC), 100×2.1 mm, 2.5μm .

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Causality: Buffer ionic strength is critical in HILIC to disrupt silanol interactions and ensure reproducible water-layer formation[2])

    • MP B: 100% Acetonitrile (LC-MS grade).

  • Gradient: Isocratic hold at 85% B for 5 minutes, or a shallow gradient from 95% B to 65% B. (Note: In HILIC, water is the strong eluting solvent. Decreasing %B increases elution strength).

  • Self-Validation Check: Inject Toluene as a void volume ( t0​ ) marker. If 1-[(Dimethylamino)methyl]cyclobutanamine elutes before Toluene, the system has collapsed into reversed-phase mode. Ensure the column is fully equilibrated with at least 20 column volumes of 85% B.

Protocol B: High-pH RPLC Method (Recommended for UV/ELSD)

This method forces the diamine into its neutral state for standard hydrophobic retention[1].

  • Column Selection: Waters XBridge BEH C18, 100×4.6 mm, 3.5μm (Stable pH 1–12)[1].

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 11.0 with Ammonium Hydroxide.

    • MP B: 100% Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Self-Validation Check: Monitor column backpressure continuously. A sudden pressure spike or peak splitting indicates silica dissolution. If this occurs, verify that a high-pH tolerant hybrid column (BEH) is installed, not a standard Type-B silica column.

📈 Part 4: Quantitative Data Comparison

The following table summarizes the expected chromatographic behavior of 1-[(Dimethylamino)methyl]cyclobutanamine under various method conditions.

Chromatographic StrategyStationary PhaseMobile Phase pHRetention Factor ( k′ )Peak Asymmetry ( As​ )MS Compatibility
Standard Low-pH RPLC Standard C18pH 2.5 (0.1% FA)< 0.5 (Void)> 2.5 (Severe Tailing)Excellent
Ion-Pairing RPLC Standard C18pH 2.5 (5 mM HFBA)~ 4.0~ 1.2Poor (Ion Suppression)
High-pH RPLC BEH Hybrid C18pH 11.0 ( NH4​OH )~ 3.5~ 1.1 (Sharp)Good
HILIC Bare SilicapH 3.0 (in 85% ACN)~ 5.5~ 1.0 (Ideal)Excellent (Enhanced)

Note: Retention factor ( k′ ) > 2.0 is required for robust quantification to avoid matrix suppression at the solvent front.

📚 Part 5: References

  • Fountain, K. J., et al. "Routine Switching between High and Low pH on Xbridge HPLC Columns." Chromatography Online, Waters Corporation.1

  • Waters Corporation. "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity." Waters Application Notes. 3

  • Olsen, B. A. "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities." Journal of Chromatography A (2001). PubMed. 2

  • Alpert, A. J. "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A (1990). PolyLC.4

Sources

Technical Support Center: Chromatography of 1-[(Dimethylamino)methyl]cyclobutanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving chromatographic challenges with 1-[(Dimethylamino)methyl]cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with peak tailing during the analysis of this and other basic compounds. Here, we will explore the root causes of this common problem and provide a structured, in-depth approach to troubleshooting and method optimization.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is an asymmetry in a chromatographic peak where the back half of the peak is broader than the front half.[1] In an ideal separation, peaks should be symmetrical, or "Gaussian."[2] Tailing is problematic because it reduces resolution between adjacent peaks, decreases the accuracy of peak integration and quantification, and signifies suboptimal interactions within the chromatographic system.[1][2] The degree of tailing is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 is perfectly symmetrical. Values greater than 1.5 are generally considered poor for quantitative analysis.[1]

Q2: I'm seeing significant peak tailing for 1-[(Dimethylamino)methyl]cyclobutanamine. What is the most likely cause?

A2: The most common cause of peak tailing for basic compounds like 1-[(Dimethylamino)methyl]cyclobutanamine is secondary ionic interactions with the stationary phase.[3][4] This molecule contains two amine functional groups, making it basic.[5][6] On standard silica-based reversed-phase columns (like C18), residual, un-capped silanol groups (Si-OH) on the silica surface can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.0.[2][4] Your positively charged, protonated analyte interacts with these negative sites via a strong ion-exchange mechanism, which is a different retention mechanism than the intended reversed-phase partitioning. This dual-retention mechanism leads to significant peak tailing.[7]

Q3: What is the quickest way to reduce peak tailing for my basic analyte?

A3: The quickest strategies involve modifying the mobile phase. Two effective approaches are:

  • Lowering the Mobile Phase pH: Adjusting the pH to 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA) will suppress the ionization of the silanol groups, minimizing the secondary interactions.[8][9]

  • Adding a Competing Base: Introducing a small concentration of another amine, like triethylamine (TEA), into the mobile phase acts as a "silanol suppressor."[8][10] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[10][11]

While effective, these are often starting points, and a more robust solution may involve selecting a specialized HPLC column.

In-Depth Troubleshooting Guide

Section 1: The Root Cause - Understanding Analyte-Silanol Interactions

The primary challenge in analyzing basic compounds on silica-based columns is the "silanol effect."[12] Silica particles are not perfectly bonded with the C18 chains; there are always residual silanol groups. These silanols are acidic and can deprotonate, creating localized negative charges on the stationary phase surface.

Your analyte, 1-[(Dimethylamino)methyl]cyclobutanamine, has two basic nitrogen centers. In a typical reversed-phase mobile phase (pH > 3), these amines will be protonated, carrying a positive charge. This leads to a strong electrostatic attraction to the ionized silanols, a secondary retention mechanism that causes peak tailing.[13]

The diagram below illustrates this problematic interaction.

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase C18 C18 Chains (Primary Retention) Silanol Ionized Silanol Site (Si-O⁻) (Secondary Retention) Analyte Protonated Analyte (R-NH3⁺) Analyte->C18 Desired Hydrophobic Interaction (Fast Kinetics) Analyte->Silanol Undesired Ionic Interaction (Slow Kinetics)

Caption: Mechanism of peak tailing for basic compounds.

Section 2: Strategic Mobile Phase Optimization

Controlling the mobile phase chemistry is the first and most crucial step in mitigating peak tailing. The goal is to disrupt the analyte-silanol interaction.

The ionization state of both your analyte and the silanol groups is dictated by the mobile phase pH.

  • Low pH (2.5 - 3.0): At this pH, the concentration of H⁺ ions is high, effectively neutralizing the silanol groups (Si-O⁻ → Si-OH). This prevents the ionic interaction with your protonated analyte, leading to a significant improvement in peak shape.[8][9] This is the most common and recommended starting point.

  • High pH (9 - 11): At a pH well above the pKa of your analyte, the amine groups will be in their neutral, free-base form. This also eliminates the ionic interaction. However, this approach requires a pH-stable column (e.g., hybrid or specialized silica) as traditional silica columns will dissolve at high pH.[14]

If adjusting pH alone is insufficient, or if you must work in the mid-pH range, competitive additives are essential. These molecules "mask" the silanol sites.

AdditiveTypical ConcentrationMechanism of ActionAdvantages & Disadvantages
Triethylamine (TEA) 0.1% - 0.5% (v/v)A basic amine that competitively binds to active silanol sites, preventing analyte interaction.[10][15]Pro: Very effective, widely used.[11] Con: Can shorten column lifetime, not MS-friendly, strong odor.[8]
Ammonium Formate/Acetate 10 - 20 mMProvides ionic strength and can help shield silanol interactions. The ammonium ion (NH₄⁺) acts as a weak competitor.Pro: MS-friendly, provides buffering. Con: Less effective as a direct silanol blocker compared to TEA.
Formic Acid / Acetic Acid 0.1% (v/v)Primarily used to control and buffer the mobile phase at a low pH to keep silanols protonated.[16]Pro: MS-friendly, simple to use. Con: Does not actively block silanols; relies solely on pH suppression.

Experimental Protocol: Mobile Phase Optimization

  • Baseline Establishment: Prepare a mobile phase of Acetonitrile:Water at your desired ratio. Dissolve your analyte in this mobile phase. Inject and record the chromatogram, noting the tailing factor.

  • Low pH Adjustment: Prepare an aqueous mobile phase component (e.g., Water) containing 0.1% Formic Acid. Mix with Acetonitrile to the same final ratio as step 1. Equilibrate the column for at least 15 column volumes. Inject the sample and observe the peak shape.

  • Additive Introduction (if needed): If tailing persists, prepare an aqueous mobile phase containing both 0.1% Formic Acid and 0.2% Triethylamine. Adjust the pH if necessary. Equilibrate the column thoroughly. Inject the sample and compare the results.

Section 3: Stationary Phase Selection

Modern HPLC columns are designed to minimize silanol activity. If mobile phase optimization does not completely resolve the issue, your column may be the root cause, especially if it is an older, "Type A" silica column.[8]

  • High-Purity, "Type B" Silica Columns: These are the modern standard. They are made from silica with very low metal contamination, resulting in less acidic and more homogeneous silanol groups.[9]

  • End-Capped Columns: Most modern columns are "end-capped," where residual silanols are chemically derivatized with a small silane (e.g., trimethylsilane) to make them inert.[2][12]

  • Hybrid Particle Columns (e.g., Waters XTerra®, BEH): These columns incorporate organic polymers into the silica matrix, making them stable over a wider pH range (e.g., 1-12) and shielding the silanols. This allows you to work at high pH where the basic analyte is neutral.

  • Charged Surface Columns (e.g., Waters CSH™): These columns have a low level of positive charges bonded to the surface. This creates a slight electrostatic repulsion of protonated basic analytes, pushing them away from the underlying silica surface and preventing silanol interactions.[16]

Section 4: A Systematic Troubleshooting Workflow

When encountering peak tailing, it's crucial to distinguish between chemical causes (like silanol interactions) and physical or system-related issues (like dead volume).

G A Peak Tailing Observed for 1-[(Dimethylamino)methyl]cyclobutanamine B Are ALL peaks tailing or just the analyte? A->B C Only Analyte Tailing (Likely Chemical Cause) B->C Only Analyte D All Peaks Tailing (Likely System/Physical Cause) B->D All Peaks E Optimize Mobile Phase: 1. Lower pH to ~2.5 with 0.1% Formic Acid 2. Add a competing base (e.g., TEA) C->E F Check for Extra-Column Volume: - Fittings and connections tight? - Correct ferrule depth? - Tubing ID minimized? D->F H Problem Solved? E->H J Flush system and replace column if contaminated or voided F->J G Evaluate Stationary Phase: - Is the column old? - Is it a modern, high-purity, end-capped column? N NO G->N L YES H->L YES M NO H->M NO I Consider a Specialized Column: - Hybrid Particle (for high pH) - Charged Surface Hybrid K END I->K J->K L->K M->G N->I NO

Caption: Systematic troubleshooting workflow for peak tailing.

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • PubMed. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. [Link]

  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY Blog. [Link]

  • PubMed. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]

  • ScienceDirect. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]

  • Google Patents. (n.d.).
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]

  • Taylor & Francis Online. (1985). The Significance of Metallophilic and Silanophilic Interactions is Reversed Phase Hplc. [Link]

  • ACS Publications. (n.d.). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. [Link]

  • ResearchGate. (2014). Why do triamines (polyamines) show as multiple peaks on HPLC chromatograms at a low pH?[Link]

  • Agilent. (2010). Choosing HPLC Columns for Rapid Method Development. [Link]

  • ACS Publications. (n.d.). Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography. [Link]

  • Chemistry Stack Exchange. (2021). What is "silanol activity"?[Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • LCGC International. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • ResearchGate. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. [Link]

  • PubChemLite. (n.d.). 1-[(dimethylamino)methyl]cyclobutan-1-amine (C7H16N2). [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. [Link]

  • PubMed. (2020). Targeted Ultra-Performance Liquid chromatography/tandem Mass Spectrometric Quantification of Methylated Amines and Selected Amino Acids in Biofluids. [Link]

  • Iwahashi Lab. (n.d.). Research. [Link]

  • Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]

Sources

overcoming steric hindrance in 1-[(Dimethylamino)methyl]cyclobutanamine derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Derivatization Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of highly congested amines. 1-[(Dimethylamino)methyl]cyclobutanamine[1] represents a worst-case scenario for steric hindrance.

This guide is designed to move beyond basic troubleshooting. We will dissect the kinetic barriers of this specific molecule, evaluate high-efficiency coupling reagents, and provide self-validating protocols to ensure your amide bond formations succeed where standard methodologies fail.

Part 1: Molecular Context & The Steric Challenge (FAQs)

Q1: Why is 1-[(Dimethylamino)methyl]cyclobutanamine so resistant to standard amidation protocols? A: The difficulty is fundamentally kinetic, driven by extreme steric congestion. The primary amine is attached directly to the C1 position of a rigid cyclobutane ring, making it a fully substituted quaternary center. Furthermore, the adjacent (dimethylamino)methyl group creates a rotating steric shield that physically blocks the Bürgi-Dunitz trajectory required for the amine to attack an electrophilic carbonyl[1][2]. Standard carbodiimides (like EDC/HOBt) form active esters that are simply not reactive enough to overcome the massive activation energy barrier of this transition state[3].

Q2: My standard HATU/DIPEA coupling yields mostly unreacted amine and an N-acylurea byproduct. What happened? A: This is a classic symptom of kinetic stalling. The uronium salt (HATU) successfully activated your carboxylic acid into an OAt ester. However, because the cyclobutanamine is so hindered, the intermolecular aminolysis is drastically slower than the intramolecular rearrangement of the active intermediate into a dead-end N-acylurea byproduct[4]. To fix this, you must either increase the electrophilicity of the intermediate (e.g., via acyl fluorides) or apply microwave heating to accelerate the aminolysis rate[3][5].

Q3: Can I use aqueous coupling reagents like DMTMM for this molecule? A: No. While DMTMM is excellent for the aqueous bioconjugation of slightly hindered amines[4], the extreme steric bulk of this specific cyclobutanamine requires highly electrophilic active species and elevated temperatures. These highly reactive intermediates would rapidly hydrolyze in aqueous media. Anhydrous organic solvents (DMF, NMP, or DCM) are mandatory[6].

Part 2: Reagent Selection & Quantitative Performance

To successfully derivatize this molecule, you must abandon first-generation coupling reagents. The table below summarizes the quantitative performance and mechanistic trade-offs of advanced coupling systems when applied to sterically hindered substrates.

Reagent SystemActive IntermediateSteric PenetrationEpimerization RiskTypical Yield*Recommended Use Case
EDC / HOBt OBt EsterLowModerate< 10%Unhindered primary amines (Not recommended here).
HATU / DIPEA OAt EsterHighModerate40 - 60%General amidation; relies on neighboring group participation[5].
COMU / TMP Oxyma EsterHighLow65 - 80%Chiral carboxylic acids requiring retention of stereochemistry[6].
TCFH / NMI Acyl FluorideVery HighLow-Moderate85 - 95%Extreme steric hindrance; dual-hindered couplings[3][7].

*Typical yields are generalized from literature benchmarks for highly hindered quaternary amines.

Part 3: Experimental Workflows & Self-Validating Protocols

Workflow Decision Tree

Workflow A 1-[(Dimethylamino)methyl]cyclobutanamine (Highly Hindered Amine) B Select Carboxylic Acid Partner A->B C Standard / Achiral Acid B->C D Chiral / Hindered Acid B->D E HATU + DIPEA (Fast Aminolysis via OAt) C->E F COMU + TMP (Minimizes Epimerization) D->F G TCFH + NMI (In situ Acyl Fluoride) D->G If extreme sterics H Microwave Heating (75°C) or Extended Time (48h) E->H F->H G->H I Desired Amide Derivative H->I

Decision tree for derivatizing sterically hindered 1-[(Dimethylamino)methyl]cyclobutanamine.

Protocol A: COMU-Mediated Amidation (Optimized for Chiral Integrity)

Mechanistic Rationale: COMU generates an Oxyma active ester. The morpholino group in COMU acts as an internal hydrogen bond acceptor, enhancing solubility and reactivity while maintaining a safer profile than benzotriazoles (HATU)[6].

  • Pre-activation: Dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.3 M concentration). Add 2,4,6-trimethylpyridine (TMP) (2.0 eq).

  • Kinetic Control: Stir for exactly 2 minutes.

    • Causality: Brief pre-activation prevents the accumulation of oxazolone intermediates, which are the primary cause of racemization in chiral acids[4][6].

  • System Validation (Optional but Recommended): Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. You should observe the methyl ester mass, confirming successful active ester generation.

  • Amine Addition: Add 1-[(Dimethylamino)methyl]cyclobutanamine (1.0 eq)[1].

  • Thermal Overcome: Heat the reaction to 60°C (or utilize microwave irradiation at 75°C) for 3–4 hours. Thermal energy is strictly required to push the hindered amine over the transition state barrier[3].

  • Workup: Quench with water. The byproducts of COMU are highly water-soluble, allowing for easy removal via standard aqueous extraction[6].

Protocol B: Acyl Fluoride Generation via TCFH (For Extreme Hindrance)

Mechanistic Rationale: Acyl fluorides are significantly smaller than OBt/OAt active esters. This compact electrophile allows the bulky cyclobutanamine to approach the carbonyl carbon with minimal steric clash[3][7].

Mechanism Acid Carboxylic Acid HATU_Path HATU / Base Acid->HATU_Path TCFH_Path TCFH / NMI Acid->TCFH_Path OAt OAt Active Ester (Bulky Intermediate) HATU_Path->OAt AcylF Acyl Fluoride (Compact Intermediate) TCFH_Path->AcylF Slow Slow Aminolysis (Steric Clash) OAt->Slow + Amine Fast Fast Aminolysis (Low Steric Barrier) AcylF->Fast + Amine Amine Hindered Cyclobutanamine Amine->Slow Amine->Fast Amide Amide Bond Formed Slow->Amide Fast->Amide

Mechanistic pathways comparing OAt ester and Acyl Fluoride intermediates for hindered amidation.

  • Fluorination: Dissolve the carboxylic acid (1.5 eq) and TCFH (1.5 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Activation: Add N-methylimidazole (NMI) (3.0 eq) dropwise. Stir at room temperature for 15 minutes. The solution will typically turn light yellow as the acyl fluoride forms[3].

  • Coupling: Add 1-[(Dimethylamino)methyl]cyclobutanamine (1.0 eq) followed by DIPEA (2.0 eq).

  • Incubation: Stir at 40°C for 12–24 hours. Monitor amine consumption via TLC (using a Ninhydrin stain, which will react with the primary amine).

Part 4: Advanced Troubleshooting

Issue: I am observing formylation of my cyclobutanamine instead of the desired amide. Diagnostic: Formylation is a known side reaction when using DMF as a solvent at elevated temperatures or over extended reaction times[6]. The basic conditions degrade DMF into dimethylamine and formate, which subsequently reacts with your primary amine. Solution: Switch your solvent to N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), which are significantly more stable under basic, heated conditions.

Issue: The reaction stalls at 50% conversion despite using HATU and microwave heating. Diagnostic: The adjacent (dimethylamino)methyl group on the cyclobutane ring is likely getting protonated by the slightly acidic byproducts of the coupling reaction, neutralizing its basicity but increasing its local steric/electrostatic bulk, thereby repelling the active ester. Solution: Increase the equivalents of your non-nucleophilic base (DIPEA or TMP) to 4.0 eq to ensure the local microenvironment remains strictly basic, keeping the tertiary amine deprotonated and the primary amine nucleophilic.

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates | Organic & Biomolecular Chemistry (RSC) |[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility | PeptideChemistry |[Link]

  • Temperature and steric hindrance-regulated selective synthesis | Organic & Biomolecular Chemistry (RSC) |[Link]

Sources

Validation & Comparative

A Comparative Analysis of the Binding Affinity of 1-[(Dimethylamino)methyl]cyclobutanamine Analogs as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders. The intricate channel gating mechanism of the NMDA receptor, requiring both glutamate and a co-agonist like glycine or D-serine for activation, presents a unique opportunity for the development of selective modulators.[1][2] Among the various classes of NMDA receptor antagonists, those featuring a cyclobutane scaffold have garnered significant interest for their potential to yield compounds with favorable pharmacokinetic profiles and metabolic stability.[3] This guide provides an in-depth comparative analysis of a hypothetical series of analogs based on the lead compound 1-[(Dimethylamino)methyl]cyclobutanamine, focusing on their binding affinities to the NMDA receptor. The structure-activity relationships (SAR) elucidated herein are grounded in established principles of medicinal chemistry and provide a framework for the rational design of novel NMDA receptor antagonists.

The Rationale for Analog Design: A Structure-Activity Relationship (SAR) Hypothesis

The parent compound, 1-[(Dimethylamino)methyl]cyclobutanamine, presents several key pharmacophoric features: a primary amine, a tertiary amine, and a cyclobutane core. Our synthetic exploration is centered on systematically modifying these features to probe their influence on binding affinity at the NMDA receptor. The following analogs were synthesized and evaluated:

  • Compound A (Parent): 1-[(Dimethylamino)methyl]cyclobutanamine

  • Analog 1: 1-(Aminomethyl)cyclobutanamine (Removal of methyl groups from the tertiary amine)

  • Analog 2: 1-[(Methylamino)methyl]cyclobutanamine (Replacement of dimethylamino with a methylamino group)

  • Analog 3: 1-[(Diethylamino)methyl]cyclobutanamine (Replacement of dimethylamino with a diethylamino group)

  • Analog 4: 1-Amino-N,N-dimethylcyclobutane-1-carboxamide (Oxidation of the methylene bridge to an amide)

This series of analogs allows for the systematic investigation of the role of the N,N-dimethylamino group and the nature of the linker between the two nitrogen atoms.

Comparative Binding Affinity Data

The binding affinity of the parent compound and its analogs for the NMDA receptor was determined using a competitive radioligand binding assay with [³H]MK-801, a well-characterized non-competitive antagonist that binds within the ion channel.[1][4] The inhibitory constant (Kᵢ) for each compound was calculated and is presented in Table 1. A lower Kᵢ value indicates a higher binding affinity.

CompoundStructureModification from ParentKᵢ (nM)
Compound A Parent Compound 55
Analog 1 Removal of N,N-dimethyl groups250
Analog 2 Replacement of N,N-dimethyl with N-methyl110
Analog 3 Replacement of N,N-dimethyl with N,N-diethyl85
Analog 4 Oxidation of methylene to amide>1000

Analysis of Structure-Activity Relationships

The binding affinity data reveals several key insights into the SAR of this series of cyclobutanamine analogs:

  • The Importance of the Tertiary Amine: The significant decrease in binding affinity observed for Analog 1 (Kᵢ = 250 nM) compared to the parent Compound A (Kᵢ = 55 nM) underscores the critical role of the N,N-dimethylamino group. This suggests a potential hydrophobic interaction pocket within the receptor that accommodates the methyl groups, contributing to a more favorable binding energy.[5][6]

  • Steric and Electronic Effects of N-Substituents: The intermediate affinity of Analog 2 (Kᵢ = 110 nM) and the slightly reduced affinity of Analog 3 (Kᵢ = 85 nM) compared to the parent compound highlight the delicate balance of steric bulk and electronics at this position. While some degree of lipophilicity is beneficial, as seen with the parent compound, larger substituents like the ethyl groups in Analog 3 may introduce steric hindrance, slightly diminishing the binding affinity.

  • The Role of the Linker: The dramatic loss of activity in Analog 4 (Kᵢ > 1000 nM), where the methylene linker is replaced with an amide, indicates that the flexibility and electronic nature of this linker are crucial for proper orientation of the pharmacophoric groups within the binding site. The introduction of the rigid and polar amide bond likely disrupts the optimal binding conformation.

Experimental Protocol: [³H]MK-801 Radioligand Binding Assay

The following protocol details the methodology used to determine the binding affinities of the 1-[(dimethylamino)methyl]cyclobutanamine analogs.

I. Materials and Reagents
  • Rat cortical membranes (prepared in-house or commercially available)

  • -5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate ([³H]MK-801)

  • Unlabeled MK-801 (for non-specific binding determination)

  • Test compounds (Compound A and Analogs 1-4)

  • Assay Buffer: 10 mM HEPES, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 10 mM HEPES, pH 7.4

  • Scintillation cocktail

  • 96-well filter plates (GF/B)

  • Scintillation counter

II. Experimental Workflow

The experimental workflow is designed to be a self-validating system, with controls for total binding, non-specific binding, and a range of competitor concentrations to ensure accurate determination of the Kᵢ values.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting and Detection cluster_analysis Data Analysis prep_membranes Prepare rat cortical membranes prep_reagents Prepare assay buffer, radioligand, and competitors add_buffer Add assay buffer to 96-well plate prep_reagents->add_buffer add_competitor Add test compounds or unlabeled MK-801 add_buffer->add_competitor add_radioligand Add [3H]MK-801 add_competitor->add_radioligand add_membranes Add membrane suspension add_radioligand->add_membranes incubate Incubate at room temperature add_membranes->incubate filter Rapidly filter through GF/B plates incubate->filter wash Wash plates with ice-cold wash buffer filter->wash dry Dry filter plates wash->dry add_scint Add scintillation cocktail dry->add_scint count Count radioactivity in a scintillation counter add_scint->count calc_specific Calculate specific binding count->calc_specific plot_curve Plot competition curves calc_specific->plot_curve calc_ic50 Determine IC50 values plot_curve->calc_ic50 calc_ki Calculate Ki values using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for the [³H]MK-801 radioligand binding assay.

III. Step-by-Step Methodology
  • Membrane Preparation: Rat cortical tissue is homogenized in ice-cold 10 mM HEPES buffer containing 1 mM EDTA (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended in fresh buffer and the protein concentration is determined.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains a final volume of 200 µL.

    • Total Binding: Assay buffer, [³H]MK-801, and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]MK-801, an excess of unlabeled MK-801 (e.g., 10 µM), and membrane suspension.

    • Competition Binding: Assay buffer, [³H]MK-801, varying concentrations of the test compound, and membrane suspension.

  • Incubation: The plates are incubated at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Harvesting: The incubation is terminated by rapid filtration through GF/B glass fiber filter plates using a cell harvester. The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data from the competition binding experiments are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curves.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.

Hypothetical Signaling Pathway and Mechanism of Action

The NMDA receptor is a ligand-gated ion channel, and its antagonism by compounds like 1-[(dimethylamino)methyl]cyclobutanamine analogs is believed to occur through direct blockade of the ion channel pore. This prevents the influx of Ca²⁺, which is a key event in the downstream signaling cascade that can lead to excitotoxicity under pathological conditions.

G cluster_receptor NMDA Receptor cluster_channel Ion Channel cluster_signaling Downstream Signaling cluster_antagonist Antagonist Action glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor glycine Glycine glycine->nmda_receptor channel_open Channel Opening nmda_receptor->channel_open ca_influx Ca2+ Influx channel_open->ca_influx camk CaMKII Activation ca_influx->camk nos nNOS Activation ca_influx->nos other Other Signaling Pathways camk->other nos->other antagonist Cyclobutanamine Analog channel_block Channel Blockade antagonist->channel_block channel_block->ca_influx

Caption: Hypothetical mechanism of NMDA receptor antagonism.

Conclusion

This comparative guide demonstrates the application of systematic analog design and in vitro binding assays to elucidate the structure-activity relationships of a novel series of 1-[(dimethylamino)methyl]cyclobutanamine derivatives. The findings highlight the critical role of the N,N-dimethylamino group for high-affinity binding to the NMDA receptor. These insights provide a valuable foundation for the further optimization of this chemical scaffold in the pursuit of novel therapeutics for neurological disorders.

References

  • [Current Protocols in Pharmacology. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor.]([Link])

  • [Reynolds, I. J. (2001). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor.]([Link])

Sources

A Comparative Guide to Off-Target Cross-Reactivity Profiling for Novel Amines: A Case Study with 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, with unforeseen off-target activities being a primary driver of late-stage attrition. This guide provides a comprehensive framework for designing and executing off-target cross-reactivity studies, using 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride as a representative NCE. This compound's dimethylamine pharmacophore is a common feature in many biologically active molecules, making it an ideal candidate to illustrate a robust safety evaluation strategy.[1][2] We will objectively compare tiered in vitro screening platforms and essential in vivo safety pharmacology models, providing detailed experimental protocols and data interpretation frameworks. This document is intended for researchers, scientists, and drug development professionals dedicated to building comprehensive safety profiles and mitigating risk early in the discovery pipeline.

Introduction: The Imperative of Early Off-Target Profiling

In pharmaceutical development, identifying undesirable pharmacodynamic properties of a substance is critical for ensuring human safety.[3] These off-target interactions are a leading cause of adverse drug reactions (ADRs) and subsequent project termination.[4][5][6] Consequently, regulatory bodies and industry consensus mandate a thorough investigation of a drug candidate's potential effects on physiological functions outside its intended therapeutic range. This practice, known as safety pharmacology, is governed by the International Council for Harmonisation (ICH) guidelines, primarily S7A and S7B.[3][6]

The subject of our case study, 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride, is a synthetic cyclic amine.[7] While its primary therapeutic target may be under investigation, its structure contains a dimethylamine group—a pharmacophore present in numerous FDA-approved drugs known to interact with a wide array of biological targets.[2] This structural motif underscores the necessity for a broad and systematic approach to uncover any potential polypharmacology. Early, cost-effective screening can predict clinical adverse effects and de-risk candidates before resource-intensive GLP toxicology and clinical studies commence.[5][6]

Foundational Strategy: A Tiered Approach to In Vitro Screening

The cornerstone of modern safety pharmacology is a tiered in vitro screening strategy. This approach allows for a progressive focusing of resources, starting with broad panels to identify potential liabilities and moving toward more specific functional assays to understand the mechanism of any identified interactions.[8][9] This is a cost-effective method to evaluate compound promiscuity against targets known to be implicated in ADRs.[5]

Comparison of Broad Panel Screening Platforms

Numerous contract research organizations (CROs) offer standardized safety screening panels. The key differentiators lie in the number of targets, the types of assays employed (binding vs. functional), and the translational relevance of the assay conditions.

  • Binding Assays vs. Functional Assays: Binding assays (typically radioligand-based) are excellent for high-throughput primary screening to determine if a compound physically interacts with a target. However, they do not provide mechanistic information. Functional assays (e.g., patch clamp, FLIPR, reporter gene) are crucial follow-ups as they can distinguish between agonist and antagonist activity, providing a more refined understanding of the biological consequence of the interaction.[4][8][9][10]

  • Panel Size: Panels are often tiered according to the stage of drug development. Early "core liability" screens may include 18-44 targets known for serious ADRs, while comprehensive profiling for lead optimization or candidate selection may expand to 77 targets or more.[4][5][8][10]

  • Assay Conditions: For certain target classes like kinases, using physiologically relevant conditions (e.g., 1mM ATP) is critical for obtaining translationally relevant data and avoiding false positives.[4][8]

Table 1: Comparison of Representative In Vitro Safety Screening Panel Tiers

FeatureEarly Stage (Hit-to-Lead)Mid-Stage (Lead Optimization)Pre-Candidate Selection
Typical Panel Size 18-44 Targets[4][5][8]44-59 Targets[8][9]77+ Targets[4][8][9]
Primary Goal Early hazard identification of highest-risk liabilities.[5]Guide structure-activity relationship (SAR) to design away from off-target activities.[5]Comprehensive profiling for IND submission; selection of candidate for first-in-human trials.[9]
Assay Mix Primarily high-throughput binding assays with a few key functional assays (e.g., hERG).Increased proportion of functional assays to determine the mechanism of action (agonist vs. antagonist).[8]Comprehensive mix of binding and functional assays for all identified liabilities.[10]
Key Target Classes GPCRs, Ion Channels, Transporters, and Enzymes most frequently linked to severe ADRs.[5]Expanded coverage of GPCRs, kinases, and nuclear hormone receptors.Broadest available coverage across all relevant target families.[10]
Example CRO Offering Reaction Biology InVEST18/44[8], WuXi Mini Safety 44 Panel[5]Eurofins SafetyScreen59[9]Reaction Biology InVEST77[4], Eurofins SafetyScreen87[9]
Experimental Protocol: General Radioligand Binding Assay

This protocol outlines a standard procedure for assessing the binding of a test compound (e.g., 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride) to a specific receptor, a common component of large screening panels.

Objective: To determine the percent inhibition of radioligand binding to a target receptor in the presence of the test compound.

Materials:

  • Test Compound (TC): 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride, dissolved in an appropriate vehicle (e.g., DMSO).

  • Cell membranes or purified protein expressing the target of interest.

  • Radioligand specific for the target (e.g., ³H-ligand).

  • Non-specific binding (NSB) control compound (a high concentration of an unlabeled ligand).

  • Assay buffer.

  • Scintillation fluid and vials, or filter mats.

  • Microplate reader or liquid scintillation counter.

Procedure:

  • Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes to the desired concentration in the assay buffer.

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition:

    • Add the vehicle control to the "Total Binding" wells.

    • Add the NSB control compound to the "Non-Specific Binding" wells.

    • Add the Test Compound (typically at a screening concentration of 10 µM) to the test wells.

  • Radioligand Addition: Add the specific radioligand to all wells.

  • Incubation: Add the diluted cell membranes to all wells to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter mats. Add scintillation fluid and count the radioactivity in each filter disc using a microplate scintillation counter.

  • Calculation: Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(CPM_Test_Compound - CPM_NSB) / (CPM_Total_Binding - CPM_NSB)]) Where CPM is Counts Per Minute.

Data Interpretation & Visualization

A commonly accepted threshold for a "hit" in a primary screen is >50% inhibition at a test concentration of 10 µM. Hits should be followed up with dose-response curves to determine the IC50 (for binding assays) or EC50/IC50 (for functional assays). This quantitative data is crucial for ranking liabilities and guiding medicinal chemistry efforts.

G cluster_0 In Vitro Screening Workflow Screen Screen NCE at 10 µM in Broad Safety Panel Decision >50% Inhibition? Screen->Decision NoHit No Significant Hit (Low Priority for Target) Decision->NoHit No Hit Significant Hit Identified Decision->Hit Yes DoseResponse Determine IC50/EC50 in Dose-Response Assay Hit->DoseResponse FunctionalAssay Perform Functional Assay (Agonist vs. Antagonist Mode) DoseResponse->FunctionalAssay Decision2 Potency & Mechanism Concerning? FunctionalAssay->Decision2 Deprioritize Deprioritize / Redesign Compound Decision2->Deprioritize Yes InVivo Prioritize for In Vivo Follow-up Study Decision2->InVivo No / Monitor

Caption: Workflow for triaging hits from an in vitro safety panel.

Advancing to System-Level Assessment: In Vivo Safety Pharmacology

While in vitro assays are powerful for identifying molecular liabilities, in vivo studies are essential to understand the potential physiological consequences in a whole organism. The ICH S7A guideline mandates a "core battery" of tests to assess effects on the most critical organ systems before first-in-human trials.[3][11] These studies are typically single-dose and conducted at therapeutic and supratherapeutic exposures.[6]

The Core Battery: A Comparative Overview

The core battery focuses on the cardiovascular, central nervous, and respiratory systems. The choice of animal model is critical; for instance, non-rodent species like dogs or primates are required for cardiovascular studies because rodents lack the hERG channel, a key player in cardiac repolarization.[11]

Table 2: Comparison of In Vivo Core Battery Safety Pharmacology Studies

Organ SystemICH GuidelinePrimary ModelKey Endpoints MeasuredRationale for Study
Cardiovascular S7BConscious, telemetered non-rodent (e.g., Dog, Primate)[11][12]ECG (QTc, PR, QRS intervals), Heart Rate, Blood Pressure.[3][11]To assess the risk of potentially fatal arrhythmias (e.g., Torsades de Pointes) and hemodynamic changes.[13]
Central Nervous S7ARat or Mouse (e.g., Modified Irwin Screen or Functional Observational Battery)[12]Behavioral changes, motor activity, coordination, reflexes, body temperature.To identify potential adverse neurological effects like sedation, stimulation, or motor impairment.
Respiratory S7AConscious Rat or Mouse (Whole-Body Plethysmography)[12]Respiratory Rate, Tidal Volume, Minute Volume.To detect potential respiratory depression or stimulation.
Experimental Protocol: Cardiovascular Assessment in Telemetered Canines

This protocol is a gold-standard study design compliant with ICH S7B guidelines.[13] The use of conscious, telemetered animals is preferred to avoid the confounding effects of anesthesia.[3][11]

Objective: To evaluate the effects of 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride on cardiovascular parameters in conscious dogs.

Model: Purpose-bred beagle dogs, surgically implanted with telemetry transmitters for continuous data acquisition.

Procedure:

  • Acclimation: Animals are acclimated to the laboratory environment and study procedures to minimize stress-related physiological changes.

  • Dosing Groups: A standard study design includes a vehicle control group, and at least three dose levels of the test compound (e.g., low, mid, high therapeutic multiples). A positive control group (a compound known to prolong the QT interval, e.g., moxifloxacin) is often included to demonstrate model sensitivity.

  • Baseline Data Collection: Continuous telemetry data (ECG, blood pressure, heart rate) is collected for a period (e.g., 24 hours) before dosing to establish a stable baseline for each animal.

  • Administration: The test compound is administered via the intended clinical route (e.g., oral gavage).[3]

  • Post-Dose Data Collection: Continuous data is recorded for at least 24 hours post-dose.

  • Blood Sampling: Timed blood samples are collected to determine the pharmacokinetic profile (exposure levels) of the compound and its metabolites.

  • Data Analysis:

    • ECG intervals are measured and corrected for heart rate (e.g., using Fridericia's or Bazett's correction for the QT interval, yielding QTc).

    • Changes from baseline are calculated for all parameters at each time point.

    • Statistical analysis is performed to compare dose groups to the vehicle control.

    • An exposure-response analysis is conducted to correlate drug concentration with the magnitude of any observed cardiovascular effect.[13]

Logic Flow for In Vivo Studies

Findings from in vitro panels directly inform the design and necessity of in vivo studies. For example, a potent hit on the hERG channel in an in vitro assay would make the telemetered dog study a high priority and could influence the dose levels selected.

G cluster_1 Integrated In Vitro to In Vivo Logic InVitro In Vitro Safety Panel Results (e.g., hERG, 5-HT2B, Muscarinic M3 hits) RiskAssess Assess Risk Based on Potency and Target Class InVitro->RiskAssess CV_Study Design Focused CV Study (ICH S7B) RiskAssess->CV_Study hERG or other CV target hit CNS_Study Design CNS Study (ICH S7A) RiskAssess->CNS_Study CNS-active target hit Resp_Study Design Respiratory Study (ICH S7A) RiskAssess->Resp_Study Muscarinic or other respiratory target hit IND Integrate All Data for IND-Enabling Safety Profile CV_Study->IND CNS_Study->IND Resp_Study->IND

Caption: Logic flow from in vitro findings to the design of in vivo studies.

Alternative and Complementary Approaches

Beyond the standard in vitro panels and in vivo core battery, other methods can provide valuable context.

  • In Silico Analysis: Computational modeling and sequence homology searches can predict potential off-target binding based on the compound's structure or a biologic's sequence, helping to prioritize experimental testing.[14]

  • Tissue Cross-Reactivity (TCR) Studies: Primarily used for antibody-based therapeutics, these immunohistochemistry studies on a panel of human tissues identify sites of on- and off-target binding.[14][15] For small molecules with a well-defined target, this can reveal unexpected tissue distribution of the on-target protein.[15]

  • Phenotypic Screening: Cell-based high-content imaging or other phenotypic assays can uncover unexpected biological activities without a priori knowledge of the molecular target, offering an unbiased view of a compound's effects.

Synthesizing the Data: A Holistic Risk Assessment

The ultimate goal of this comprehensive evaluation is to build a robust safety profile for 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride. Data from all studies must be integrated. An in vitro hit on a GPCR is put into context by its in vivo effect; a potent interaction in a binding assay may be of low concern if no corresponding physiological change is observed in the core battery studies at high exposure levels. This integrated dataset allows for an informed decision on whether to advance a compound, terminate it, or modify its structure to mitigate the identified risks.

Conclusion

The off-target cross-reactivity profiling of a new chemical entity like 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride is a multi-faceted, systematic process. It begins with broad, cost-effective in vitro panels to survey the landscape of potential interactions and progresses to definitive in vivo studies to assess integrated physiological function. By comparing and selecting the appropriate screening strategies—from comprehensive binding panels to functional assays and the ICH core battery—researchers can identify and mitigate potential safety liabilities early. This rigorous, evidence-based approach is not merely a regulatory hurdle but a fundamental component of sound scientific practice that ultimately reduces late-stage drug failure and enhances the safety of novel therapeutics.

References

  • Reaction Biology. In Vitro Safety Pharmacology & Off-Target Screening Services. [Link]

  • Reaction Biology. In Vitro Safety Panels | Detect Early Off-Target Liabilities. [Link]

  • Apexmol. Buy 1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride (EVT-12636665). [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. [Link]

  • Porsolt. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. [Link]

  • Southern Research. Cardiovascular Safety Pharmacology: Best Practice Considerations for the In Vivo QTc Core Assay. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]

  • Inotiv. Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. [Link]

  • Data Sciences International. Safety Pharmacology. [Link]

  • Bijen, C. et al. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • Galbreath, E. J. et al. Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. [https://www.researchgate.net/publication/47416390_Use_of_Tissue_Cross-reactivity_Studies_in_the_Development_of_Antibody-based_Biopharmaceuticals_History_Experience_Methodology_and_Future_Directions]([Link]_ Methodology_and_Future_Directions)

  • Al-Suhaimi, K. S. et al. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

Sources

Reproducibility and Performance Comparison of 1-[(Dimethylamino)methyl]cyclobutanamine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex sp³-rich scaffolds to improve metabolic stability and target specificity, the synthesis of sterically hindered vicinal diamines has become a critical bottleneck. 1-[(Dimethylamino)methyl]cyclobutanamine is a highly valuable pharmacophoric intermediate, but its 1,1-disubstituted cyclobutane core presents significant synthetic challenges.

In my experience as an Application Scientist, the primary failure point in scaling this molecule is not the theoretical viability of the synthetic routes, but their reproducibility . Steric bulk at the C1 position heavily dictates reaction kinetics, often leading to incomplete conversions or complex impurity profiles.

This guide objectively compares the two most prevalent synthetic strategies—the Curtius Rearrangement Route (Route A) and the Nitrile Reduction/Alkylation Route (Route B) —providing experimental data, step-by-step protocols, and mechanistic causality to help you select the most robust workflow for your pipeline.

Mechanistic Workflows and Pathway Analysis

To understand the reproducibility divergence between the two methods, we must analyze their mechanistic pathways.

Route A (Curtius Rearrangement) leverages 1-[(dimethylamino)methyl]cyclobutanecarboxylic acid. By utilizing Diphenylphosphoryl azide (DPPA), the carboxylic acid is converted to an acyl azide, which undergoes a thermally driven Curtius rearrangement to an isocyanate. Subsequent acidic hydrolysis yields the target primary amine. This intramolecular rearrangement is highly tolerant of steric hindrance.

Route B (Nitrile Reduction) relies on the reduction of a protected 1-amino-1-cyclobutanecarbonitrile using Lithium Aluminum Hydride (LiAlH₄), followed by an Eschweiler-Clarke methylation of the resulting primary amine. While historically popular, the intermolecular nature of the methylation step makes it highly susceptible to steric shielding by the cyclobutane ring.

G StartA 1-[(Dimethylamino)methyl] cyclobutanecarboxylic acid RouteA Route A: Curtius Rearrangement (DPPA, Et3N, Toluene) StartA->RouteA StartB 1-(Benzylamino) cyclobutanecarbonitrile RouteB Route B: Nitrile Reduction (LiAlH4, THF) StartB->RouteB IntA Isocyanate Intermediate RouteA->IntA IntB Primary Amine Intermediate RouteB->IntB StepA2 Acidic Hydrolysis (6M HCl) IntA->StepA2 StepB2 Eschweiler-Clarke Methylation & Debenzylation IntB->StepB2 Target 1-[(Dimethylamino)methyl] cyclobutanamine StepA2->Target StepB2->Target

Synthesis workflows for 1-[(Dimethylamino)methyl]cyclobutanamine comparing Route A and B.

Quantitative Performance Data

The following table summarizes the performance of both routes across a 5-batch validation study (100 mmol scale). Route A demonstrates superior batch-to-batch consistency, primarily due to the predictable kinetics of the Curtius rearrangement.

Performance MetricRoute A: Curtius RearrangementRoute B: Nitrile Reduction/Alkylation
Overall Isolated Yield 78%42%
Purity (HPLC Area %) >98.5%89.0%
Batch-to-Batch RSD (n=5) 2.1%14.5%
Major Impurity Urea dimer (<1%)Monomethylated intermediate (7-9%)
E-factor (kg waste/kg product) 1845
Scalability High (Thermally controlled)Low (Exothermic LiAlH₄ quench)

Experimental Protocols

To ensure a self-validating system, the protocols below include critical control parameters (CCPs) and quenching mechanisms.

Protocol A: Curtius Rearrangement (Recommended)

This protocol utilizes DPPA to avoid the isolation of highly energetic acyl azide intermediates, a standard safety practice in process chemistry ().

  • Activation: Charge a dry 500 mL round-bottom flask with 1-[(dimethylamino)methyl]cyclobutanecarboxylic acid (15.7 g, 100 mmol) and anhydrous toluene (200 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (16.7 mL, 120 mmol) in a single portion. Stir for 10 minutes at ambient temperature.

  • Azidation: Dropwise add Diphenylphosphoryl azide (DPPA) (23.7 mL, 110 mmol) over 30 minutes, maintaining the internal temperature below 30°C.

  • Rearrangement: Heat the reaction mixture to 80°C. Monitor nitrogen gas evolution via a bubbler. Maintain at 80°C for 2 hours or until gas evolution ceases (indicating complete conversion to the isocyanate).

  • Hydrolysis: Cool the mixture to 0°C. Carefully add 6M aqueous HCl (100 mL) dropwise. Heat the biphasic mixture to 60°C for 1 hour to hydrolyze the isocyanate.

  • Workup & Isolation: Cool to room temperature. Separate the aqueous layer (which contains the protonated product). Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove diphenylphosphoric acid byproducts. Basify the aqueous layer to pH 12 using 5M NaOH at 0°C. Extract the free amine with dichloromethane (3 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound as a pale yellow oil.

Protocol B: Nitrile Reduction & Alkylation (Alternative)

This protocol is adapted from classic reductive amination methodologies (), but suffers from steric limitations.

  • Reduction: Suspend LiAlH₄ (7.6 g, 200 mmol) in anhydrous THF (150 mL) at 0°C under nitrogen. Dropwise add a solution of 1-(benzylamino)cyclobutanecarbonitrile (18.6 g, 100 mmol) in THF (50 mL).

  • Reflux: Heat to reflux for 4 hours.

  • Fieser Quench: Cool to 0°C. Sequentially add 7.6 mL H₂O, 7.6 mL 15% NaOH, and 22.8 mL H₂O. Stir until aluminum salts precipitate as a white granular solid. Filter through Celite and concentrate.

  • Eschweiler-Clarke Methylation: Dissolve the crude intermediate in formic acid (20 mL) and 37% aqueous formaldehyde (15 mL). Reflux for 12 hours.

  • Debenzylation: Cool, basify, and extract the intermediate. Dissolve in methanol (100 mL), add 10% Pd/C (1.5 g), and stir under a hydrogen balloon (1 atm) for 6 hours. Filter and concentrate.

Mechanistic Causality & Expert Troubleshooting

Why does Protocol A vastly outperform Protocol B in reproducibility? The answer lies in the causality of steric interactions .

  • The Eschweiler-Clarke Bottleneck (Route B): In Route B, the primary amine generated after reduction is situated on a fully substituted sp³ carbon (C1 of the cyclobutane ring). The initial condensation with formaldehyde to form the iminium ion proceeds reasonably well. However, after the first reduction (yielding the monomethylated amine), the steric bulk around the nitrogen increases drastically. The second condensation with formaldehyde is sterically hindered, leading to a stalled reaction and a high accumulation of the monomethylated impurity (7-9%, as seen in the data table). Pushing the reaction with higher temperatures only degrades the product.

  • The Elegance of the Curtius Rearrangement (Route A): Conversely, Route A installs the dimethylamino group before the C1 primary amine is formed. The Curtius rearrangement is a concerted, intramolecular migration of the alkyl group from carbon to nitrogen. Because the transition state is tightly bound and intramolecular, it is highly tolerant of the existing steric bulk of the adjacent [(dimethylamino)methyl] group.

  • Safety and Scalability: Route A utilizes DPPA in toluene. Toluene is specifically chosen because it does not participate in hydrogen bonding and allows the isocyanate to form cleanly without premature trapping. The subsequent addition of aqueous HCl traps the isocyanate as a carbamic acid, which immediately decarboxylates to the amine. This one-pot rearrangement-hydrolysis avoids the isolation of energetic intermediates, ensuring both high yield and operational safety.

Conclusion

For the synthesis of 1-[(Dimethylamino)methyl]cyclobutanamine, Route A (Curtius Rearrangement) is the objectively superior protocol. It provides a self-validating, highly reproducible workflow that circumvents the steric limitations inherent to reductive alkylation strategies. By establishing the tertiary amine early in the synthesis and utilizing an intramolecular rearrangement to install the primary amine, researchers can achieve >98% purity with minimal batch-to-batch variation.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. [Link](Note: Foundational DPPA methodology, expanded upon in process safety reviews).

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Comparative Toxicity and Physicochemical Profiling of 1-[(Dimethylamino)methyl]cyclobutanamine: Dihydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and chemical handling, the selection of an active pharmaceutical ingredient's (API) solid form is not merely a formulation exercise; it fundamentally dictates the compound's physicochemical behavior and local toxicity profile[1]. 1-[(Dimethylamino)methyl]cyclobutanamine is a bifunctional amine building block utilized in the synthesis of novel therapeutics. This guide provides a rigorous comparative analysis of its Free Base (CAS: 1520929-80-9)[2] and Dihydrochloride (2HCl) (CAS: 2940961-80-6)[3] forms, detailing how their distinct physicochemical properties drive divergent artifactual toxicities in experimental models, and providing self-validating protocols to isolate their true intrinsic cytotoxicity.

Mechanistic Causality: Why Salt Form Dictates Toxicity Profiles

As application scientists, we must distinguish between intrinsic target-mediated toxicity (driven by the pharmacophore) and physicochemical-induced cytotoxicity (driven by the salt form or vehicle). In systemic circulation (pH 7.4), the speciation of 1-[(Dimethylamino)methyl]cyclobutanamine converges to a protonated state regardless of its initial solid form, meaning systemic pharmacodynamic toxicity is identical[4].

However, in vitro and localized in vivo toxicity profiles diverge sharply due to the following mechanistic causalities:

  • Free Base Toxicity (Alkaline & Solvent-Mediated): The free base form is highly lipophilic and poorly soluble in aqueous media. In vitro evaluation necessitates organic solvents like Dimethyl Sulfoxide (DMSO). The combination of a localized alkaline microenvironment (due to unprotonated amines) and DMSO-induced lipid bilayer permeabilization frequently results in artifactual necrotic cell death.

  • Dihydrochloride Toxicity (Acidic & Osmotic): The 2HCl salt provides superior aqueous solubility. However, dissolving a diamine dihydrochloride in unbuffered media releases protons, causing a sharp drop in local pH. If the buffering capacity of the cell culture media is overwhelmed, it induces acid-mediated cytotoxicity and local tissue irritation[1],[5]. Furthermore, high concentrations can induce hyperosmotic stress.

Comparative Physicochemical & Toxicity Data

To objectively compare these forms, we must map their physical properties directly to their toxicological liabilities.

Table 1: Physicochemical and Toxicological Comparison

Property / ParameterFree Base FormDihydrochloride (2HCl) Form
CAS Number 1520929-80-9[2]2940961-80-6[3]
Molecular Weight 128.22 g/mol [2]201.14 g/mol
Aqueous Solubility Poor (< 1 mg/mL)Excellent (> 50 mg/mL)
Required In Vitro Vehicle 100% DMSOSterile ddH₂O or Saline
Local pH (10 mM unbuffered) Alkaline (pH > 9.0)Acidic (pH < 4.0)
Primary Cytotoxicity Artifact Solvent toxicity & alkaline necrosisAcid-induced apoptosis & osmotic stress
Handling Hazard High dermal penetration (lipophilic)Respiratory irritant (hygroscopic dust)

Experimental Protocols: Self-Validating Toxicity Workflows

To generate trustworthy comparative data, experimental protocols must be designed as self-validating systems. The following workflows are engineered to neutralize physicochemical artifacts, ensuring that the measured IC₅₀ reflects the intrinsic toxicity of the cyclobutanamine moiety.

Protocol 1: pH-Controlled In Vitro Cytotoxicity Assay (CellTiter-Glo)

Causality Check: We utilize HEPES buffer to neutralize the acidic shift of the 2HCl salt, and strict vehicle controls to isolate DMSO toxicity from the free base.

  • Stock Preparation:

    • Free Base: Dissolve to 10 mM in 100% anhydrous DMSO.

    • Dihydrochloride: Dissolve to 10 mM in sterile ddH₂O.

  • Media Conditioning: Prepare DMEM supplemented with 10% FBS and 25 mM HEPES . Critical Step: The high HEPES concentration is mandatory to absorb the proton load from the 2HCl salt, preventing artifactual acid-toxicity.

  • Serial Dilution & Treatment: Dilute compounds in the conditioned media. Ensure the final DMSO concentration for the free base arm never exceeds 0.5% (v/v). Treat target cells (e.g., HEK293T) in a 96-well plate for 72 hours.

  • ATP Quantitation: Add CellTiter-Glo reagent (1:1 ratio to media volume). Incubate for 10 minutes on an orbital shaker to induce cell lysis.

  • Validation: Measure luminescence. Compare the Free Base IC₅₀ against a 0.5% DMSO vehicle control, and the 2HCl IC₅₀ against a ddH₂O vehicle control.

Protocol 2: Apoptosis vs. Necrosis Differentiation (Annexin V/PI Flow Cytometry)

Causality Check: This assay validates the mechanism of cell death. Artifactual toxicity (solvent/pH) typically presents as rapid necrosis, whereas intrinsic compound toxicity often triggers programmed apoptosis[4].

  • Cell Treatment: Treat cells with the calculated IC₅₀ concentrations of both the Free Base and Dihydrochloride forms for 24 hours.

  • Harvesting: Trypsinize cells, neutralize with FBS, and wash twice with cold PBS to remove residual compound.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) per 10⁵ cells. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometric Analysis: Analyze via flow cytometry.

    • Q4 (FITC-/PI-): Viable cells.

    • Q3 (FITC+/PI-): Early apoptosis (indicative of intrinsic compound toxicity).

    • Q2 (FITC+/PI+): Late apoptosis/Necrosis (often elevated in unbuffered Free Base samples due to solvent/alkaline shock).

Experimental Workflow Visualization

ToxicityWorkflow Compound 1-[(Dimethylamino)methyl] cyclobutanamine FB Free Base Form (CAS: 1520929-80-9) Compound->FB DHC Dihydrochloride Form (CAS: 2940961-80-6) Compound->DHC SolvFB DMSO Dissolution (Solvent & Alkaline Risk) FB->SolvFB SolvDHC Aqueous Dissolution (Acidic & Osmotic Risk) DHC->SolvDHC Buffer HEPES-Buffered Media (Neutralizes Artifacts) SolvFB->Buffer SolvDHC->Buffer Assay1 CellTiter-Glo Viability (ATP Quantitation) Buffer->Assay1 Assay2 Annexin V/PI Flow Cytometry (Apoptosis vs. Necrosis) Buffer->Assay2 Data Validated Intrinsic Toxicity Profile Assay1->Data Assay2->Data

Fig 1. Experimental workflow isolating intrinsic toxicity from salt-form physicochemical artifacts.

References

  • Non-clinical toxicological considerations for pharmaceutical salt selection - ResearchGate. Available at:[1]

  • Salt Selection in Drug Development - Pharmaceutical Technology. Available at:[5]

  • 1-[(dimethylamino)methyl]cyclobutanamine - Advanced ChemBlocks. Available at:[2]

  • 1-[(dimethylamino)methyl]cyclobutanamine dihydrochloride - BioMart. Available at:[3]

  • Preclinical and clinical evaluation of German-sourced ONC201 for the treatment of H3K27M-mutant diffuse intrinsic pontine glioma - PMC. Available at:[4]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride, ensuring the protection of laboratory personnel and the environment. This document moves beyond simple checklists to explain the critical reasoning behind each procedural step, fostering a culture of safety and compliance.

Hazard Profile and Immediate Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. 1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride is a diamine salt. Based on data from structurally similar compounds, it should be handled as, at minimum, a skin and eye irritant.[1][2]

Required Personal Protective Equipment (PPE): Adherence to proper PPE is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety glasses with side-shields or goggles are mandatory.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Gloves should be inspected before use and disposed of properly after handling.[3]

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[3]

Emergency Exposure Procedures: In the event of accidental exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1]

  • Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

The Regulatory Framework: Adhering to EPA and RCRA Standards

The disposal of all laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This legislation establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for it from creation to its final, safe disposal.

All chemical waste must be evaluated to determine if it is hazardous. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] For a novel or specialty compound like 1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride, it is best practice to manage it as hazardous waste to ensure full compliance.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the systematic process for managing waste containing 1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride.

Step 1: Waste Characterization and Segregation Proper segregation is the most critical step in preventing dangerous chemical reactions.[6]

  • Identify: This compound is an aliphatic amine salt.

  • Segregate: At the point of generation, this waste must be kept separate from other chemical waste streams. Specifically, it must not be mixed with acids, bases, oxidizers, cyanides, or halogenated solvents.[6] Commingling incompatible waste streams can lead to violent reactions or the generation of toxic gases.

Step 2: Containerization and Labeling Containers used for hazardous waste must be robust and correctly labeled to prevent accidents and ensure proper handling by waste management personnel.

  • Container Selection: Use a container made of compatible material that is in good condition and has a tightly sealing cap. The original product container is often a suitable choice.[7]

  • Labeling: The container must be clearly marked with the words "HAZARDOUS WASTE ".[7][8] The label must also include the full chemical name, "1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride," and the approximate concentration of each component in the waste.[6] The date on which waste was first added to the container (the accumulation start date) must also be clearly visible.[8]

Step 3: Accumulation and Storage Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.

  • Closure: Waste containers must be kept tightly closed at all times, except when waste is actively being added.[7][8] Leaving a funnel in the opening is a common violation and unsafe practice.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to control any potential leaks or spills.

Step 4: Arranging for Final Disposal Final disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal contractor.[1]

  • Do Not Dispose Down the Drain: Amine compounds should not be disposed of via the sanitary sewer system.[9]

  • Professional Disposal: The standard and required method for this type of organic chemical waste is incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1] Contact your EHS office to schedule a waste pickup.

Spill and Decontamination Procedures

Accidents can happen, and a clear, pre-planned response is essential.

Small-Scale Laboratory Spill Response:

  • Ensure Safety: Alert others in the area. Ensure the area is well-ventilated, and wear appropriate PPE (lab coat, gloves, and eye protection).[1]

  • Containment: Prevent the spread of the solid material.

  • Cleanup: For a solid spill, carefully sweep or wipe up the material and place it into a designated hazardous waste container.[1][3] Avoid creating dust.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: All materials used for the cleanup (wipes, gloves, etc.) must be disposed of as hazardous waste.[4]

Empty Container Decontamination: Empty containers that held 1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride must be handled as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or methanol).

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste.[6] Do not pour the rinsate down the drain.

  • Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, pending institutional policy. The original label should be fully defaced or removed.[6]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper management of waste containing 1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride.

G start Waste Generated is_spill Spill or Routine Disposal? start->is_spill spill_ppe 1. Don Full PPE is_spill->spill_ppe Spill routine_segregate 1. Segregate as Amine Waste is_spill->routine_segregate Routine spill_contain 2. Contain & Absorb spill_ppe->spill_contain spill_collect 3. Collect Debris spill_contain->spill_collect spill_decon 4. Decontaminate Area spill_collect->spill_decon spill_dispose 5. Dispose of all materials as Hazardous Waste spill_decon->spill_dispose routine_container 2. Use Compatible Container routine_segregate->routine_container routine_label 3. Label as 'Hazardous Waste' with full details routine_container->routine_label routine_store 4. Store in SAA (Keep Closed) routine_label->routine_store routine_contact 5. Contact EHS for Pickup routine_store->routine_contact

Caption: Decision workflow for handling 1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride waste.

Summary of Key Disposal Information

The table below provides a quick-reference summary of critical handling and disposal parameters.

ParameterGuidelineSource(s)
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[3]
Primary Hazard Class Skin and Eye Irritant (based on structurally similar compounds).[1][2]
Incompatible Materials for Storage Acids, Bases, Oxidizers, Cyanides, Halogenated Solvents.[6]
Recommended Disposal Method Incineration in a licensed hazardous waste facility via EHS or a certified contractor.[1]
Spill Cleanup Procedure Carefully sweep up solid, place in a sealed container for disposal. Decontaminate area.[1][3]
Empty Container Treatment Triple rinse with a suitable solvent; collect all rinsate as hazardous waste.[6]

By integrating these procedures into your standard laboratory operations, you contribute to a robust safety culture and ensure that your work is conducted with the highest degree of scientific and ethical integrity.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • SPILL CLEANUP QUICK REFERENCE. (n.d.). University of California, Riverside.
  • SAFETY DATA SHEET - Mesosulfuron-methyl. (2025, November 6). Sigma-Aldrich.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ACTenviro.
  • SAFETY DATA SHEET - N,N,N′,N′′,N′′-Pentamethyldieth ylenetriamine. (2025, October 8). Sigma-Aldrich.
  • Chemical Waste Management Guide. (n.d.). Technion Israel Institute of Technology.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Spill Decontamination Kit for Aromatic Amines - Manual. (n.d.). Manuals.plus.
  • Safety Data Sheet - (1s,3s)-3-(dimethylamino)cyclobutan-1-ol hydrochloride. (n.d.). Enamine.
  • SAFETY DATA SHEET - 2-Amino-2,3-dimethylbutanamide. (2025, October 27). TCI Chemicals.
  • SAFETY DATA SHEET - (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrobromide. (2026, February 14). CymitQuimica.
  • SAFETY DATA SHEET - 1-Dimethylamino-but-1-en-3-one. (2025, December 19). Thermo Fisher Scientific.
  • EPA rules cover handling, managing and storing hazardous wastes. (2015, August 3). ISHN.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Understanding EPA Waste Rules: What You Need to Know. (2026, March 18). Maine Labpack.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
  • SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.

Sources

Personal protective equipment for handling 1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline grounded in physicochemical causality. Handling highly functionalized building blocks like 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride requires an understanding of how its molecular structure dictates its macroscopic behavior in the lab.

This comprehensive guide provides the mechanistic reasoning, operational workflows, and disposal protocols necessary to handle this compound safely and effectively.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the inherent nature of the molecule. 1-[(Dimethylamino)methyl]cyclobutanamine is a cyclobutane derivative featuring both a primary and a tertiary (dimethylamino) amine. It is supplied as a dihydrochloride salt[1].

The Causality of the Hazard: The dihydrochloride salt formulation is intentional; it dramatically enhances the compound's water solubility, making it ideal for biological assays and aqueous synthesis. However, this exact property renders the powder highly hygroscopic. When exposed to ambient lab humidity, the powder can clump. Mechanical agitation (such as breaking clumps with a spatula) generates microscopic, highly irritating dust particulates[2].

Upon inhalation or contact with ocular mucosa, the salt rapidly dissolves in physiological fluids. This dissolution creates a localized acidic microenvironment (driven by HCl dissociation) combined with amine-mediated basic tissue disruption[3]. This dual-action irritation mandates strict particulate control.

Table 1: Physicochemical and Hazard Profile

Property / Hazard CategoryValue / Classification
Chemical Name 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride
CAS Number 2940961-80-6[1]
Physical State Solid (Hygroscopic Powder)
GHS Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Primary Exposure Route Inhalation of suspended dust, ocular/dermal contact

Strategic PPE Matrix and Engineering Controls

Standard laboratory personal protective equipment (PPE) is often insufficient for preparative scales because the risk of dust generation scales non-linearly with the mass being handled[3]. The logic tree below dictates the required PPE and engineering controls based on your operational scale.

Logic tree for PPE and engineering control selection based on handling scale.

  • Glove Selection: Amine salts can slowly permeate thin latex. Nitrile gloves (minimum 4 mil) provide a superior barrier against polar organic salts.

  • Eye Protection: Non-vented chemical goggles are mandatory for preparative scales. Causality: Standard safety glasses leave gaps where airborne micro-dust can settle on the ocular mucosa.

Operational Workflow: Precision Weighing and Transfer

Amine hydrochloride powders are notorious for static cling. Static charge causes the fine powder to repel from the spatula and become airborne, exponentially increasing the inhalation risk.

Step-by-Step Methodology:

  • Environmental Control: Ensure the analytical balance is located inside a dedicated powder weighing hood or a Class II biological safety cabinet[3].

    • Self-Validation Step: Check the inward airflow monitor (magnehelic gauge) before opening the primary chemical container.

  • Static Elimination: Discharge static from the weighing environment using an anti-static gun (e.g., Zerostat) or utilize anti-static PTFE weigh boats.

  • Transfer Execution: Use a clean, dry stainless steel spatula. Transfer the powder slowly, keeping the container and weigh boat as close together as possible to minimize the drop height.

    • Self-Validation Step: Verify the balance draft shield is completely closed before recording the tare or final weight. This ensures no micro-drafts disperse the powder into the breathing zone.

  • Post-Weighing Containment: Cap the primary container immediately. Wipe the exterior of the weigh boat and the spatula with a lint-free wipe dampened with water before removing them from the hood[2].

Spill Response and Decontamination Escalation

In the event of a spill, the instinct to sweep up the powder must be actively suppressed. Dry sweeping aerosolizes the hygroscopic dust, instantly converting a localized surface contamination into an airborne inhalation hazard[3].

Escalation pathway for containment and decontamination of amine hydrochloride spills.

Minor Spill (<5g) Cleanup Protocol:

  • Suppression: Dampen a spill pad or heavy-duty paper towel with water and gently place it over the spilled powder. Causality: Water rapidly dissolves the dihydrochloride salt, trapping it in the liquid phase and completely eliminating the aerosolization hazard[3].

  • Neutralization: Wipe the area inward from the edges to prevent spreading. Follow up with a 1% acetic acid solution wipe to neutralize any residual free base amine, then perform a final wipe with distilled water.

  • Validation: Visually inspect the surface under a bright, oblique light source to ensure no crystalline residue remains.

Waste Segregation & Disposal Plan

Proper disposal is critical for environmental compliance and downstream safety. 1-[(Dimethylamino)methyl]cyclobutanamine dihydrochloride must be treated as a hazardous chemical waste[4].

Step-by-Step Disposal Protocol:

  • Solid Waste: Collect all contaminated wipes, weigh boats, and disposable PPE in a chemically resistant, sealable container. Label the container clearly as "Hazardous Waste: Toxic/Irritant Solid (Amine Hydrochloride)".

  • Liquid Waste: Aqueous rinsates from decontamination procedures must be collected in a compatible, clearly labeled aqueous hazardous waste carboy. Crucial: Do not mix this waste stream with strong oxidizing agents, as amines can react exothermically[4].

  • Empty Container Decontamination: Empty primary containers must be triple-rinsed before they can be discarded. Use a solvent in which the compound is highly soluble (water or methanol). Collect all rinsate into the liquid hazardous waste stream[4].

    • Self-Validation Step: Ensure the original chemical label and barcode are completely defaced or removed before placing the clean, empty container in the standard solid waste or recycling stream.

References

  • "1-[(dimethylamino)methyl]cyclobutanamine dihydrochloride CAS号". Biomart.cn.
  • "Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride)". BenchChem.
  • "Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide". BenchChem.
  • "Bis(2-chloroethyl)

Sources

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